6,8-Dichlorochromone-2-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dichloro-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-4-1-5-7(13)3-8(10(14)15)16-9(5)6(12)2-4/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTRRPXNRFANIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358567 | |
| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16722-38-6 | |
| Record name | 6,8-Dichlorochromone-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 6,8-Dichlorochromone-2-carboxylic acid
CAS Number: 16722-38-6
This technical guide provides a comprehensive overview of 6,8-Dichlorochromone-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents and other specialized chemical applications. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science.
Chemical and Physical Properties
This compound is a chlorinated derivative of chromone-2-carboxylic acid. The dichloro substitution on the benzene ring significantly influences its chemical reactivity and biological activity. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 16722-38-6 | [1][2] |
| Molecular Formula | C₁₀H₄Cl₂O₄ | [1] |
| Molecular Weight | 259.04 g/mol | [1] |
| IUPAC Name | 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid | [1] |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Cl)Cl | [1] |
| XLogP3-AA | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dichloro-2-hydroxyacetophenone. This involves a condensation reaction followed by hydrolysis.
Experimental Protocol:
Step 1: Synthesis of Ethyl 6,8-dichlorochromone-2-carboxylate
-
To a solution of 3,5-dichloro-2-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add diethyl oxalate.
-
Slowly add a base, such as sodium ethoxide, to the reaction mixture at a controlled temperature to initiate the condensation reaction.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.
-
Upon completion, the reaction mixture is acidified, and the precipitated product, ethyl 6,8-dichlorochromone-2-carboxylate, is collected by filtration, washed, and dried.
Step 2: Hydrolysis to this compound
-
The ethyl 6,8-dichlorochromone-2-carboxylate from the previous step is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
The mixture is heated under reflux for a specified period to facilitate the hydrolysis of the ester.
-
After cooling, the acidic product precipitates out of the solution (if acid hydrolysis is used) or is precipitated by acidification (if base hydrolysis is used).
-
The final product, this compound, is isolated by filtration, washed with water to remove any remaining acid or base, and then dried.
Below is a diagram illustrating the general synthetic workflow.
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Predicted)
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chromone ring and the carboxylic acid proton. The aromatic protons will likely appear as doublets or multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (around 10-13 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, aromatic carbons, and the carboxylic acid carbon. The carbonyl carbon of the chromone ring is expected to resonate at approximately 180 ppm, while the carboxylic acid carbonyl will be in the 165-185 ppm range. The aromatic carbons will appear between 110 and 160 ppm.
FTIR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the chromone ketone will appear around 1650-1680 cm⁻¹.
-
The C=O stretch of the carboxylic acid will be observed in the range of 1700-1725 cm⁻¹.
-
C-O stretching bands will be visible in the 1200-1300 cm⁻¹ region.
-
C-Cl stretching vibrations are expected in the fingerprint region.
Biological and Medicinal Significance
Chromone derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[3] While specific biological data for this compound is limited, its role as a precursor for various bioactive molecules is well-documented.
Derivatives of chromone-2-carboxylic acid have been investigated for their potential as:
-
Antitumor Agents: Certain chromone-based compounds have shown cytotoxic effects against various cancer cell lines.[4][5]
-
Anti-inflammatory Agents: The chromone scaffold is a key component in compounds that inhibit inflammatory pathways, such as the 5-lipoxygenase pathway.[5]
-
Antimicrobial and Antiviral Agents: Chromone derivatives have demonstrated activity against a range of microbial and viral targets.[3][6]
The general mechanism of action for many bioactive chromones involves their interaction with various enzymes and signaling proteins. The specific biological targets are highly dependent on the substitution pattern of the chromone ring.
The logical relationship for the development of therapeutic agents from this core structure is outlined below.
Caption: Drug discovery workflow starting from the core compound.
Applications in Research and Development
This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its carboxylic acid functional group allows for straightforward modifications, such as the formation of amides and esters, to generate libraries of compounds for high-throughput screening in drug discovery programs. Furthermore, the presence of two chlorine atoms provides sites for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space.
Researchers in agrochemical development also utilize this compound as a precursor for novel herbicides and fungicides. The chromone core, with its specific substitution pattern, can be tailored to target essential biological pathways in pests and pathogens.
References
- 1. This compound | C10H4Cl2O4 | CID 902209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16722-38-6 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Physicochemical Properties of 6,8-Dichlorochromone-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Dichlorochromone-2-carboxylic acid is a halogenated derivative of chromone-2-carboxylic acid. The chromone scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects. The introduction of chloro substituents on the benzopyran ring can significantly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities based on the broader class of chromone derivatives.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available quantitative data for this compound. It is important to note that much of the currently available data is predicted or calculated, with experimentally determined values being less common in the public domain.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₄Cl₂O₄ | PubChem[1] |
| Molecular Weight | 259.04 g/mol | PubChem[1] |
| Appearance | Solid (Predicted) | ChemicalBook[2] |
| Boiling Point | 428.2 ± 45.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.712 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa | 1.63 ± 0.20 (Predicted) | ChemicalBook[2] |
| XLogP3-AA | 2.5 (Computed) | PubChem[1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline methodologies applicable to this compound.
Melting Point Determination
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Kofler hot-stage or a digital melting point device) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised rapidly to about 15-20 °C below the expected melting point.
-
The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.
-
-
Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Acid Dissociation Constant (pKa) Determination
The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.
Methodology: Potentiometric Titration
-
Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.
-
Procedure:
-
A known volume of the sample solution is placed in a beaker.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments from the burette.
-
The pH of the solution is recorded after each addition, allowing the solution to stabilize.
-
The titration is continued until the pH has passed the equivalence point.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4, for LogD determination) are pre-saturated with each other by vigorous mixing, followed by separation.[3]
-
Procedure:
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a flask and shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[4]
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5]
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Solubility Determination
Aqueous solubility is a critical property that affects a drug's dissolution and subsequent absorption.
Methodology: Equilibrium Shake-Flask Method
-
Procedure:
-
An excess amount of solid this compound is added to a known volume of the solvent (e.g., water or a specific buffer).
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in publicly accessible literature, the broader class of chromone derivatives has been extensively studied, revealing significant anti-inflammatory and antitumor activities.[6][7]
Anti-inflammatory Activity
Chromone derivatives have been shown to exert anti-inflammatory effects through various mechanisms, a key one being the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
Caption: Representative Anti-Inflammatory Signaling Pathway of Chromones.
Antitumor Activity
Many chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] A common mechanism for this activity is the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of a cascade of enzymes called caspases.
Caption: Representative Apoptosis Induction Pathway by Chromone Derivatives.
Conclusion
This compound is a compound of significant interest for further investigation in drug discovery and development, owing to the established biological potential of the chromone scaffold. While comprehensive experimental data on its physicochemical properties are not yet widely available, the predicted values and the general methodologies outlined in this guide provide a solid foundation for researchers. Future studies should focus on the experimental validation of these properties and the elucidation of the specific biological mechanisms of action of this dichlorinated derivative. Such research will be instrumental in unlocking its full therapeutic potential.
References
- 1. This compound | C10H4Cl2O4 | CID 902209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. acdlabs.com [acdlabs.com]
- 6. The antitumor activity of naturally occurring chromones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 6,8-Dichlorochromone-2-carboxylic Acid
This document provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. It covers its molecular structure, physicochemical properties, spectroscopic signature, potential synthesis routes, and known biological activities, presenting data in a structured format for ease of reference and comparison.
Molecular Structure and Chemical Identity
This compound belongs to the chromone family, which are derivatives of benzo-γ-pyrone.[1][2] The core structure consists of a benzene ring fused to a pyrone ring, with two chlorine atoms substituted at positions 6 and 8, and a carboxylic acid group at position 2. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable scaffold for developing novel bioactive compounds.[3][4]
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid | [5] |
| CAS Number | 16722-38-6 | [5][6] |
| Molecular Formula | C₁₀H₄Cl₂O₄ | [5] |
| Molecular Weight | 259.04 g/mol | [5] |
| Canonical SMILES | C1=CC(=C2C(=C1Cl)OC(=CC2=O)C(=O)O)Cl | PubChem |
| InChI Key | FSTRRPXNRFANIZ-UHFFFAOYSA-N | PubChem |
| Topological Polar Surface Area | 63.6 Ų | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| XLogP3 | 2.5 | [5] |
Spectroscopic Profile
The structural features of this compound give rise to a characteristic spectroscopic signature. The following table summarizes the expected peaks in key spectroscopic analyses, based on the functional groups present in the molecule.[7][8][9]
| Spectroscopic Method | Feature | Expected Chemical Shift / Frequency Range |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~10-12 ppm (broad singlet) |
| Aromatic Protons (Ar-H) | ~7-8.5 ppm | |
| Vinyl Proton (-C=CH-) | ~6-7 ppm | |
| ¹³C NMR | Carboxylic Carbon (-COOH) | ~160-185 ppm |
| Carbonyl Carbon (C=O) | ~170-180 ppm | |
| Aromatic & Vinyl Carbons | ~100-160 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |
| C=O Stretch (Ketone & Carboxylic Acid) | 1710-1760 cm⁻¹ (strong) | |
| C=C Stretch (Aromatic & Vinyl) | ~1450-1600 cm⁻¹ | |
| C-O Stretch | ~1200-1300 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ≈ 258/260/262 (isotope pattern for 2 Cl) |
| Fragment: Loss of -OH | [M-17]⁺ | |
| Fragment: Loss of -COOH | [M-45]⁺ |
Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Potential Applications
Chromone derivatives are known to exhibit a wide range of pharmacological properties. While specific studies on this compound are limited, the core scaffold is associated with several biological activities:
-
Anti-inflammatory and Antiviral Activity: Flavonoids and chromones have been reported to possess anti-inflammatory and antiviral properties.[1]
-
Antitumor Activity: Certain substituted flavone-8-carboxylic acids have shown inhibitory effects on solid tumors.[1]
-
Antimicrobial Properties: The presence of a carboxylic acid group, combined with the chromone nucleus, can contribute to antimicrobial effects.[3][10] The structure-activity relationship often depends on the number and position of hydroxyl and other substituent groups.[10]
-
Enzyme Inhibition: The chromone scaffold is a key component in many enzyme inhibitors. The specific substitutions on the ring system dictate the target and potency.
The dichlorinated structure of this particular compound makes it an interesting candidate for further investigation in drug discovery programs, particularly in the development of anticancer, anti-inflammatory, or antimicrobial agents.[3][4]
Caption: Logical relationship between molecular features and potential bioactivity.
Experimental Protocols
Proposed Synthesis of Ethyl 6,8-dichloro-4-oxo-4H-chromene-2-carboxylate (Ester Precursor)
This protocol is adapted from general procedures for chromone synthesis.
-
Preparation of the Sodium Ethoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.
-
Reactant Addition: To the freshly prepared sodium ethoxide solution, add a solution of 2,4-dichloroacetophenone (0.1 mol) in 50 mL of absolute ethanol.
-
Condensation: Cool the mixture in an ice bath and add diethyl oxalate (0.11 mol) dropwise with constant stirring over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. A precipitate will form.
-
Cyclization: Slowly add 100 mL of 10% hydrochloric acid to the reaction mixture with vigorous stirring. The mixture should become acidic. Heat the mixture under reflux for 2 hours to facilitate cyclization.
-
Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate out. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 6,8-dichloro-4-oxo-4H-chromene-2-carboxylate.
Hydrolysis to this compound
-
Saponification: Suspend the synthesized ester (0.05 mol) in 100 mL of 10% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture at 80°C with stirring for 4 hours until a clear solution is obtained, indicating complete hydrolysis.
-
Acidification: Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2.
-
Isolation: The carboxylic acid will precipitate as a solid. Filter the precipitate, wash with ice-cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum over P₂O₅ to yield the final this compound.
General Protocol for Antioxidant Activity Assay (DPPH Radical Scavenging)
This is a standard method to evaluate the antioxidant potential of a compound.[11]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Assay: In a 96-well plate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. Ascorbic acid can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
References
- 1. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromocarb | C10H6O4 | CID 2741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C10H4Cl2O4 | CID 902209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 16722-38-6 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic and Synthetic Profile of 6,8-Dichlorochromone-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a generalized synthetic protocol for 6,8-Dichlorochromone-2-carboxylic acid. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.
Chemical Structure and Properties
-
IUPAC Name: 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid[1]
-
Molecular Formula: C₁₀H₄Cl₂O₄[1]
-
Molecular Weight: 259.04 g/mol [1]
-
CAS Number: 16722-38-6[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established principles of spectroscopic analysis for chromone and carboxylic acid moieties.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Broad Singlet | 1H | -COOH |
| 8.15 | Doublet | 1H | H-5 |
| 7.90 | Doublet | 1H | H-7 |
| 7.05 | Singlet | 1H | H-3 |
Note: The acidic proton of a carboxylic acid often exhibits a broad signal and its chemical shift is dependent on concentration and solvent. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm range.[2][3][4]
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~178.0 | C=O (Ketone) |
| ~162.0 | C=O (Carboxylic Acid) |
| ~154.0 | C-8a |
| ~145.0 | C-2 |
| ~135.0 | C-6 |
| ~128.0 | C-8 |
| ~126.0 | C-5 |
| ~124.0 | C-7 |
| ~122.0 | C-4a |
| ~115.0 | C-3 |
Note: Carboxyl carbon atoms typically absorb in the 165 to 185 δ range in ¹³C NMR spectra.[5]
Table 3: Predicted FT-IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) |
| 1740-1720 | Strong | C=O stretch (Ketone) |
| 1710-1690 | Strong | C=O stretch (Carboxylic Acid) |
| 1620-1580 | Medium | C=C stretch (Aromatic) |
| 1320-1210 | Strong | C-O stretch |
| 850-550 | Medium-Strong | C-Cl stretch |
Note: Carboxylic acids have characteristic broad O-H absorptions from 2500 to 3300 cm⁻¹ and C=O absorptions between 1710 and 1760 cm⁻¹.[5][6][7]
Table 4: Predicted Mass Spectrometry Data (ESI-)
| m/z | Interpretation |
| 257.9 | [M-H]⁻ |
| 213.9 | [M-H-CO₂]⁻ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 6,8-disubstituted-chromone-2-carboxylic acids.[8]
-
Condensation: 3,5-dichloro-2-hydroxyacetophenone is condensed with diethyl oxalate in the presence of a base such as sodium ethoxide.
-
Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization to form ethyl 6,8-dichlorochromone-2-carboxylate.
-
Hydrolysis: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid using aqueous acid or base, followed by acidification.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on a 125 MHz spectrometer. Key parameters include a 45° pulse angle, a 5-second relaxation delay, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
- 1. This compound | C10H4Cl2O4 | CID 902209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chegg.com [chegg.com]
- 4. Solved Where do the two noteworthy peaks of carboxylic acids | Chegg.com [chegg.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents [agris.fao.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6,8-Dichlorochromone-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6,8-Dichlorochromone-2-carboxylic acid. This compound belongs to the chromone family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. A thorough understanding of their structure and spectroscopic properties is crucial for the synthesis of new derivatives and for structure-activity relationship (SAR) studies.
Chemical Structure
This compound has the following chemical structure:
Systematic Name: 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid Molecular Formula: C₁₀H₄Cl₂O₄ Molecular Weight: 259.05 g/mol
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts are estimated based on the analysis of related substituted chromone-2-carboxylic acids. The spectrum is expected to show three signals in the aromatic and olefinic regions.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-3 | ~7.10 | Singlet | - | 1H |
| H-5 | ~8.15 | Doublet | ~2.5 | 1H |
| H-7 | ~7.90 | Doublet | ~2.5 | 1H |
The presence of two chlorine atoms at positions 6 and 8 significantly influences the chemical shifts of the aromatic protons (H-5 and H-7) due to their electron-withdrawing nature. The expected meta-coupling between H-5 and H-7 would result in both signals appearing as doublets with a small coupling constant. The proton at position 3 (H-3) is expected to be a singlet as it has no adjacent protons.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound is presented below. The chemical shifts are estimated based on known data for similar chromone structures.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~154.0 |
| C-3 | ~114.0 |
| C-4 | ~176.0 |
| C-4a | ~124.0 |
| C-5 | ~126.0 |
| C-6 | ~132.0 |
| C-7 | ~136.0 |
| C-8 | ~122.0 |
| C-8a | ~153.0 |
| COOH | ~161.0 |
The chemical shifts are influenced by the electronic environment of each carbon atom. The carbonyl carbon (C-4) is expected to have the most downfield shift. The carbons directly attached to the chlorine atoms (C-6 and C-8) will also be significantly affected.
Experimental Protocols
The following is a general experimental protocol for the acquisition of NMR spectra of chromone-2-carboxylic acids, based on methodologies reported for similar compounds.[1]
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment would involve the following parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 75 MHz or higher. A standard proton-decoupled experiment is used to simplify the spectrum.
-
Pulse Program: A standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Logical Relationships in NMR Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
References
An In-depth Technical Guide on the Biological Activity of Substituted Chromone-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted chromone-2-carboxylic acids and their derivatives. The chromone scaffold is a recognized privileged structure in medicinal chemistry, and functionalization at the 2-position with a carboxylic acid provides a versatile handle for creating diverse chemical libraries with a wide range of pharmacological properties.[1]
Synthesis Strategies
The foundational chromone-2-carboxylic acid scaffold is typically synthesized via the condensation of substituted 2'-hydroxyacetophenones with diethyl oxalate, followed by cyclization and hydrolysis.[2] Microwave-assisted synthesis has been shown to improve reaction times and yields, making it a robust method for generating a variety of substituted chromone-2-carboxylic acids.[1][3] The carboxylic acid group is a key synthon, readily converted into more complex derivatives, most notably carboxamides, through standard peptide coupling or acyl chloride intermediates.[4][5]
Anticancer and Antiproliferative Activity
Derivatives of chromone-2-carboxylic acid, particularly carboxamides, have demonstrated significant potential as anticancer agents. They exhibit cytotoxic and antiproliferative effects across a range of human cancer cell lines, with notable activity against triple-negative breast cancer (TNBC).[6]
Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest by modulating key signaling pathways. Specifically, certain derivatives have been shown to suppress the protein levels of crucial growth factor receptors like EGFR, FGFR3, and VEGF, which are often dysregulated in cancer.[6]
Quantitative Data: Anticancer Activity
| Compound Class/Example | Cell Line(s) | Activity Metric | Value | Reference(s) |
| Chromone-2-carboxamides | MCF-7, OVCAR, IGROV, HCT-116 | IC₅₀ | 0.9–10 µM | [4] |
| N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide | MCF-7, Ishikawa | IC₅₀ | 29.5 µM, 25.7 µM | [4] |
| N-(2-furylmethylene) derivative (15) | MDA-MB-231 (TNBC) | GI₅₀ | 14.8 µM | [6] |
| α-methylated N-benzyl derivative (17) | MDA-MB-231 (TNBC) | GI₅₀ | 17.1 µM | [6] |
| Substituted chromone-2-carboxamide (5g) | MCF-7, MDA-MB-231 | IC₅₀ | 25.7 µM, 48.3 µM | [2] |
| Copper(II) complexes with Chromone-2-carboxylic acid | Hep G2 | Growth Suppression | 64-70% at 10⁻⁵ M | [7] |
Visualization: Anticancer Signaling Pathway
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9][10]
-
Cell Plating: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[9][11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[11]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[9][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[8][9]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/GI₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Anti-inflammatory Activity
Chromone derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. Amide derivatives of chromones have shown potent inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[13] This suggests an interference with the inducible nitric oxide synthase (iNOS) pathway, which is a hallmark of inflammatory response.
Quantitative Data: Anti-inflammatory Activity
| Compound Example | Assay | Metric | Value | Reference(s) |
| Chromone Amide (5-9) | NO Inhibition in LPS-stimulated RAW264.7 cells | EC₅₀ | 5.33 ± 0.57 µM | [13] |
Visualization: Anti-inflammatory Signaling Pathway
Experimental Protocol: LPS-Induced Nitric Oxide Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells stimulated by the bacterial endotoxin LPS.[14][15]
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 24- or 96-well plate at a density of 1-2 × 10⁵ cells/well and allow them to adhere overnight.[14][16]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells alone (negative control).[14][16]
-
Incubation: Incubate the plates for 20-24 hours at 37°C, 5% CO₂.[14][15]
-
Nitrite Measurement (Griess Assay): NO produced by the cells is rapidly converted to nitrite (NO₂⁻) in the culture medium.
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[14]
-
Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[16]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540-550 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.[14]
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite in the samples and calculate the percentage of NO inhibition compared to the LPS-only control. Determine the EC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed NO reduction is not due to cell death.[16]
Enzyme Inhibitory Activity
The chromone scaffold has been explored for its ability to inhibit various enzymes. However, for chromone-2-carboxylic acid itself, the activity can be highly dependent on the target. Studies on monoamine oxidases (MAO), enzymes implicated in neurological disorders, revealed that chromone-2-carboxylic acid is almost inactive against both MAO-A and MAO-B isoforms. In stark contrast, its constitutional isomer, chromone-3-carboxylic acid, is a potent and selective inhibitor of MAO-B, highlighting the critical importance of the substituent position on the chromone ring for this target.[17]
Quantitative Data: Enzyme Inhibition
| Compound | Target Enzyme | Metric | Value | Reference(s) |
| Chromone-2-carboxylic acid | hMAO-A, hMAO-B | Activity | Almost inactive | [17] |
| Chromone-3-carboxylic acid | hMAO-B | IC₅₀ | 0.048 µM | [17] |
| Chromone/Chroman-4-one derivatives | SIRT2 | IC₅₀ | Low micromolar (e.g., 4.5 µM) | [18] |
References
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
exploring the mechanism of action of chromone derivatives
An In-depth Technical Guide to the Mechanism of Action of Chromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones, characterized by a benzo-γ-pyrone skeleton, are a significant class of heterocyclic compounds prevalent in nature, particularly in plants.[1] Their derivatives have garnered substantial interest in medicinal chemistry due to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] This technical guide elucidates the core mechanisms of action of chromone derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.
Anti-inflammatory Mechanisms of Action
Chromone derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways and enzymes involved in the inflammatory response.[6][7][8]
Inhibition of the p38 MAPK Signaling Pathway
A notable mechanism of action for some chromone derivatives is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a pivotal role in inflammation.[3] For instance, the novel chromone derivative DCO-6 has been shown to significantly reduce the production of inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3]
DCO-6 achieves this by impairing the LPS-induced production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex. This blockade of upstream events prevents the activation of p38 MAPK without directly inhibiting its kinase activity.[3]
Modulation of NF-κB and Glucocorticoid Receptor Signaling
Certain chromone derivatives isolated from Dictyoloma vandellianum have been demonstrated to inhibit the production of NO and cytokines in stimulated macrophages.[8] The mechanism involves the reduction of the transcriptional activity of NF-κB, a key regulator of the inflammatory response.[8] Furthermore, the anti-inflammatory effects of some chromones are partially mediated through the activation of the glucocorticoid receptor (GR).[8]
Inhibition of Arachidonic Acid Pathway Enzymes
A series of chromone-based derivatives have been designed to simultaneously inhibit multiple enzymes in the arachidonic acid pathway, including COX-2, 15-lipoxygenase (15-LOX), and microsomal prostaglandin E2 synthase-1 (mPGES-1).[9] This multi-target approach effectively impedes the production of pro-inflammatory prostaglandins.
Table 1: Anti-inflammatory Activity of Chromone Derivatives
| Compound | Target | Assay | IC50/EC50 | Reference |
| DCO-6 | p38 MAPK activation | LPS-induced NO production in RAW264.7 cells | Not specified, but significant reduction observed | [3] |
| Chromone 5-9 | NO production | LPS-induced NO production in RAW264.7 cells | 5.33 ± 0.57 µM | [7] |
| Chromone benzylcarbazates (2a-c) | COX-2 | In vitro enzyme assay | Nanomolar range | [9] |
| Chromone 3 | NF-κB activity | In vitro reporter assay | 5-20 µM | [8] |
Anticancer Mechanisms of Action
Chromone derivatives have shown significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of drug efflux pumps.[2][10][11]
Induction of Apoptosis and Cell Cycle Arrest
Many chromone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[2][10] For example, certain chromanone derivatives have been shown to have selective cytotoxic effects on cancerous cell lines (MCF-7, DU-145, A549) over normal cell lines (SV-HUC-1).[2] The induction of apoptosis is often mediated by the modulation of apoptosis-related proteins such as Bcl-2 and Bax.[12]
Inhibition of ATR Kinase
A novel series of benzothiazole and chromone derivatives have been identified as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[13] By inhibiting ATR kinase, these compounds can sensitize cancer cells to DNA-damaging agents.
Inhibition of Breast Cancer Resistance Protein (ABCG2)
Some chromone derivatives act as potent and selective inhibitors of the breast cancer resistance protein (ABCG2), an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic drugs.[14] By inhibiting ABCG2, these chromones can restore the efficacy of anticancer drugs.
Table 2: Anticancer Activity of Chromone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 | Reference |
| Chromone 2i | Cervical cancer | MTT assay | 34.9 µM | [10] |
| Chromone 2b | Cervical cancer | MTT assay | 95.7 µM | [10] |
| Chromone 2j | Cervical cancer | MTT assay | 101.0 µM | [10] |
| Chromone 2e | Cervical cancer | MTT assay | 107.6 µM | [10] |
| Benzothiazole-chromone 7l | HCT116, HeLa | MTT assay | Not specified, but showed high potency | [13] |
| Epiremisporine B (4) | A549, HT-29 | Cytotoxicity assay | Not specified, but showed effective activity | [12] |
Enzyme Inhibition
Chromone derivatives are known to inhibit a variety of enzymes, contributing to their therapeutic effects.
Sirtuin 2 (SIRT2) Inhibition
Substituted chroman-4-one and chromone derivatives have been identified as novel and selective inhibitors of SIRT2, a class III histone deacetylase implicated in aging-related diseases like neurodegenerative disorders.[15]
α-Glucosidase Inhibition
Chromone derivatives from the marine fungus Penicillium thomii Maire have demonstrated remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[16] This makes them potential candidates for the management of type 2 diabetes.
Monoamine Oxidase (MAO) Inhibition
C7-substituted chromone derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters like dopamine.[17] This inhibitory activity suggests their potential in the treatment of neurodegenerative diseases such as Parkinson's disease.
Table 3: Enzyme Inhibitory Activity of Chromone Derivatives
| Compound/Derivative | Enzyme | Assay | IC50 | Reference |
| n-pentyl-substituted chromone 3a | SIRT2 | In vitro enzyme assay | 5.5 µM | [15] |
| phenethyl-substituted derivative 1m | SIRT2 | In vitro enzyme assay | 6.8 µM | [15] |
| Penithochromone A | α-glucosidase | In vitro enzyme assay | 268 µM | [16] |
| Penithochromone C | α-glucosidase | In vitro enzyme assay | 688 µM | [16] |
| C7-substituted chromones | MAO-B | In vitro enzyme assay | 0.008 to 0.370 µM | [17] |
| Chalcone HC4 | MAO-B | In vitro enzyme assay | 0.040 µM | [18] |
| Chromone HF4 | MAO-A | In vitro enzyme assay | 0.046 µM | [18] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the chromone derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction : Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing the α-glucosidase enzyme solution and the chromone derivative in a 96-well plate.
-
Incubation : Incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition : Add the substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG), to start the reaction.
-
Second Incubation : Incubate the plate for an additional 20 minutes at 37°C.
-
Reaction Quenching : Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement : Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Data Analysis : Calculate the percentage of inhibition and determine the IC50 value.[16]
Conclusion
Chromone derivatives represent a versatile class of compounds with a wide array of mechanisms of action, making them promising candidates for the development of new therapeutic agents. Their ability to modulate key signaling pathways in inflammation and cancer, as well as inhibit crucial enzymes, underscores their pharmacological importance. Further research into the structure-activity relationships and optimization of these derivatives will likely lead to the discovery of novel drugs with improved efficacy and safety profiles.
References
- 1. ijrar.org [ijrar.org]
- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromone-based small molecules for multistep shutdown of arachidonate pathway: Simultaneous inhibition of COX-2, 15-LOX and mPGES-1 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Selected C7-substituted chromone derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Novel Chromone Compounds
The chromone core, a benzopyrone framework, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2] This designation stems from its recurring presence in molecules with a wide array of biological activities, making it a fertile starting point for the design and synthesis of new therapeutic agents.[1][3] Chromone derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5][6] Their versatility and low toxicity profile make them highly attractive for modern drug discovery programs.[5]
This guide provides a comprehensive overview of recent advancements in the discovery of novel chromone compounds, their synthesis, and their biological evaluation. It is intended to serve as a technical resource for professionals engaged in pharmaceutical research and development.
Discovery of Novel Chromone Compounds and Their Biological Activities
Recent research has focused on the development of chromone derivatives with improved potency and selectivity against various biological targets. These efforts have led to the discovery of promising lead compounds for a range of diseases, from viral infections to neurodegenerative disorders.
Neuroprotective Agents
Chromone-based compounds have emerged as potent multi-target-directed ligands (MTDLs) for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[4] They have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase A/B (MAO-A/B), as well as prevent the aggregation of amyloid-β plaques.[4][7]
Antiviral Agents
A significant breakthrough has been the discovery of chromone derivatives with potent antiviral activity, particularly against the Tomato Spotted Wilt Virus (TSWV), a major agricultural threat.[8][9] These compounds often work by binding to the viral nucleocapsid protein (N), thereby inhibiting viral replication.[9][10]
Anticancer Agents
The chromone scaffold is a key component in the development of new anticancer drugs.[3][5] Researchers have synthesized numerous derivatives that exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).[5]
Other Biological Activities
The therapeutic potential of chromones extends to antimicrobial, anti-inflammatory, and antidiabetic applications.[11][12][13] For instance, certain chromone-based thiosemicarbazone derivatives have been identified as potent α-glucosidase inhibitors for managing Type-2 Diabetes.[12]
Quantitative Data Summary
The following table summarizes the biological activities of several recently discovered chromone compounds.
| Compound ID/Description | Biological Target | Quantitative Measurement | Application | Reference |
| Compound 37 (chromone-2-carboxamido-alkylamine) | Acetylcholinesterase (AChE) | IC₅₀ = 0.09 µM | Alzheimer's Disease | [4] |
| Compound 12 (N-(3′,4′-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide) | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.67 nM | Neurodegenerative Disease | [4] |
| Compound 9 (2-azolylchromone derivative) | Monoamine Oxidase A (MAO-A) | IC₅₀ = 0.023 µM | Neurodegenerative Disease | [4] |
| Compound 10 (2-azolylchromone derivative) | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.019 µM | Neurodegenerative Disease | [4] |
| Compound A33 (chromone derivative containing dithioacetal) | Tomato Spotted Wilt Virus (TSWV) | Binds to TSWV N protein | Antiviral (Plant) | [8][9] |
| Compound 12B (chromone derivative with sulfonamide moiety) | Tomato Spotted Wilt Virus (TSWV) | EC₅₀ = 80.5 µg/mL; K_d = 5.02 µM (for TSWV N) | Antiviral (Plant) | [10] |
| Compound 17 (chromone carboxamide derivative) | MCF-7 (Breast Cancer Cell Line) | IC₅₀ = 0.9 µM | Anticancer | [5] |
| Compound 24 (chromone and isoxazolidine-based) | A549 (Lung Cancer Cell Line) | IC₅₀ = 0.7 µM | Anticancer | [5] |
| Compound 3c (dithiazolylchromone with chloro/bromo groups) | Bacillus subtilis | MIC = 0.78 µg/mL | Antibacterial | [13] |
| Compound 3k (chromone-based thiosemicarbazone) | α-glucosidase | IC₅₀ = 6.40 µM | Antidiabetic | [12] |
Synthesis of Novel Chromone Compounds
The synthesis of functionalized chromones is a pivotal area of research, with modern methods focusing on efficiency and structural diversity.[14] Recent advances have moved beyond classical condensation reactions to more sophisticated strategies like direct C-H bond functionalization.[14][15]
Modern Synthetic Strategies
-
Direct C-H Bond Activation/Functionalization: This powerful technique allows for the direct attachment of various functional groups at the C-2, C-3, and C-5 positions of the chromone ring.[14][15] Catalysts based on palladium, iridium, cobalt, and rhodium are commonly employed to achieve high regioselectivity.[15] This approach offers high atom economy compared to classical methods that require pre-functionalized starting materials.[15]
-
Tandem Annulation of o-hydroxyaryl Enaminones: This robust strategy facilitates the construction of diverse chromone structures, including 2-substituted, 3-substituted, and 2,3-disubstituted derivatives, through a tandem vinyl C-H activation and annulation process.[16]
-
Catalytic Cyclization Methods: Various catalysts are used to facilitate the ring closure step in chromone synthesis. These include acids like polyphosphoric acid and perchloric acid, as well as reagents like phosphorus oxychloride.[17]
Synthetic Methods Summary
| Synthesis Strategy | Key Reagents/Catalysts | Positions Functionalized | Key Features | Reference |
| C-H Arylation | Pd(OAc)₂, AgOAc | C-3 | Site-selective functionalization of the pyrone ring. | [14] |
| C-H Arylation | [IrCP*Cl₂]₂ | C-5 | Ketone-directed C-H cleavage and transmetallation. | [15] |
| C-H Alkenylation | Pd(OAc)₂, AgOAc | C-3 | Forms C-C bonds with quinones or maleimides. | [14] |
| Tandem Annulation | o-hydroxyaryl enaminones | C-2, C-3 | Robust and practical for diverse substitutions. | [16] |
| Vilsmeier Reaction | DMF, POCl₃ | C-3 | Used to prepare 3-formylchromones. | [17] |
| Condensation Cyclization | p-toluene sulfonic acid (PTS) | Ring Closure | Suitable for phenolic hydroxyl and aldehyde condensation. | [17] |
Experimental Protocols
This section provides detailed methodologies for representative synthetic and analytical procedures cited in recent literature.
Protocol: Synthesis of 3-[5-(p-chloro)-phenyl-3H-[4][11][14]-dithiazol-3′-yl]-4H-chromen-4-one (General Procedure)
This protocol is adapted from the synthesis of novel dithiazolylchromones with antimicrobial activity.[13]
-
Reaction Setup: A mixture of a substituted 3-formylchromone (1a-j) (1 mmol) and p-chlorothiobenzamide (2) (2 mmol) is taken in 15 mL of dry xylene.
-
Reaction Execution: The reaction mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the solvent is removed under reduced pressure.
-
Purification: The resulting crude solid is purified by column chromatography over silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure products (3a-j).
-
Characterization: The final compounds are characterized by spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.
Protocol: In Vitro Antiviral Activity Assay against TSWV (Half-Leaf Method)
This protocol is based on the evaluation of chromone derivatives against the Tomato Spotted Wilt Virus.[10]
-
Virus Inoculation: The upper leaves of host plants (Nicotiana rustica) are sprinkled with silicon carbide. A purified TSWV solution (6 mg/mL) is then inoculated onto the leaves. The leaves are washed with distilled water after 5 minutes.
-
Compound Application: The synthesized compound, dissolved in DMSO and diluted with water to the desired concentration (e.g., 500 µg/mL), is smeared on the left side of the leaf. A solvent control (DMSO and water) is applied to the right side.
-
Incubation: The treated plants are cultivated in an insect-free greenhouse at 25 ± 1 °C.
-
Data Collection: Local lesions appear on the leaves after 3-4 days. The number of lesions on both sides of each leaf is counted.
-
Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side. The EC₅₀ value is then calculated based on the inhibition rates at different concentrations.
Protocol: Binding Affinity Analysis by Microscale Thermophoresis (MST)
This protocol is used to quantify the interaction between a compound and its protein target, such as TSWV Nucleocapsid protein (N).[10]
-
Protein Labeling: The purified TSWV N protein is fluorescently labeled according to the manufacturer's protocol (e.g., Monolith NT™ Protein Labeling Kit).
-
Sample Preparation: A series of 16 dilutions of the test compound (e.g., Compound 12B) is prepared. Each dilution is mixed with a constant concentration of the labeled TSWV N protein.
-
Measurement: The samples are loaded into standard capillaries and measured using a Monolith NT.115 instrument.
-
Data Analysis: The change in fluorescence due to an induced temperature gradient is measured. The data are fitted to a binding curve to calculate the dissociation constant (K_d), which quantifies the binding affinity between the compound and the protein.
Visualization of Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological pathways and experimental processes.
Diagram 1: Signaling Pathway Inhibition
Caption: Inhibition of the MAO-B pathway by a novel chromone compound to reduce neuronal damage.
Diagram 2: Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of novel chromone derivatives.
Diagram 3: Structure-Activity Relationship (SAR) Logic
Caption: Logical relationships in the SAR study of antimicrobial dithiazolylchromones.
References
- 1. nbinno.com [nbinno.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Chromone Derivatives as Potential Anti-TSWV Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel chromone derivatives containing a sulfonamide moiety as potential anti-TSWV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the diversification of chromones and flavones by direct C-H bond activation or functionalization [html.rhhz.net]
- 15. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08214K [pubs.rsc.org]
- 16. ccspublishing.org.cn [ccspublishing.org.cn]
- 17. ijrpc.com [ijrpc.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 6,8-Dichlorochromone-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for 6,8-dichlorochromone-2-carboxylic acid and its derivatives. This class of compounds holds promise for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases.
Introduction
Chromones are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature and form the core structure of many biologically active molecules.[1] The chromone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] Derivatives of chromone-2-carboxylic acid, in particular, have garnered significant interest for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
The introduction of halogen atoms, such as chlorine, into the chromone ring can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency.[3] This document focuses on the synthesis and potential applications of this compound derivatives, providing detailed protocols for their preparation and outlining their potential as anticancer and antimicrobial agents.
Potential Applications
Derivatives of this compound are promising candidates for further investigation in the following areas:
-
Anticancer Agents: Halogenated chromone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] One potential mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein, BCRP), which are responsible for multidrug resistance in cancer cells.[4] By inhibiting these efflux pumps, chromone derivatives may restore the efficacy of conventional chemotherapeutic agents.
-
Antimicrobial Agents: Chromone derivatives have been shown to possess antibacterial and antifungal properties.[5][6] The presence of chloro and bromo substituents on the chromone ring has been associated with significant inhibitory potential against pathogenic bacterial and fungal strains.[5]
Data Presentation
The following tables summarize the biological activities of various halogenated chromone derivatives. While specific data for this compound is not yet extensively published, the data for these structurally related compounds provide a strong rationale for its investigation.
Table 1: Anticancer Activity of Halogenated Chromone and Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3'-(4-(4-Chlorophenoxy)phenyl)-1-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.52 | [3] |
| 3'-(4-(4-Bromophenoxy)phenyl)-1-(4-bromophenyl)prop-2-en-1-one | MCF-7 (Breast) | 1.87 | [3] |
| 6,8-Dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 | [7] |
Note: Chalcones are precursors in the synthesis of some flavones and chromones.
Table 2: Antimicrobial Activity of Halogenated Chromone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-[5-(p-chloro)-phenyl-3H-[1,2,4]-dithiazol-3'-yl]-4H-chromen-4-one derivative (3c) | Bacillus subtilis | 0.78 | [5] |
| 3-[5-(p-chloro)-phenyl-3H-[1,2,4]-dithiazol-3'-yl]-4H-chromen-4-one derivative (3h) | Escherichia coli | 1.56 | [5] |
| 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one (7b) | Antifungal Activity | - | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 3,5-dichloro-2-hydroxyacetophenone.[8] This method is adapted from the general procedure for the synthesis of 6,8-disubstituted-chromone-2-carboxylic acids.
Step 1: Synthesis of Ethyl 6,8-dichloro-4-oxo-4H-chromene-2-carboxylate
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 3,5-dichloro-2-hydroxyacetophenone.
-
To this mixture, add diethyl oxalate dropwise while maintaining the temperature at 0-5°C with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 6,8-dichloro-4-oxo-4H-chromene-2-carboxylate.[8]
Step 2: Hydrolysis to this compound
-
Suspend the ethyl 6,8-dichloro-4-oxo-4H-chromene-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound.[8]
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Proposed mechanism of action: Inhibition of ABCG2-mediated drug efflux in cancer cells.
References
- 1. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Peptides Act-6 and Act 8-20 Derived from Scarabaeidae Cecropins Exhibit Differential Antifungal Activity [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3483222A - Process for the simultaneous manufacture of aliphatic hydroxycarboxylic acid lactones and of aliphatic or aromatic carboxylic acids - Google Patents [patents.google.com]
- 8. Characterization of Potent ABCG2 Inhibitor Derived from Chromone: From the Mechanism of Inhibition to Human Extracellular Vesicles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Assays Using 6,8-Dichlorochromone-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones, a class of oxygen-containing heterocyclic compounds, have emerged as a promising scaffold in the development of novel therapeutic agents due to their diverse pharmacological activities.[1][2] Among these, chromone derivatives have demonstrated notable antifungal properties, particularly against opportunistic fungal pathogens such as Candida species.[1][3][4][5] This document provides detailed application notes and experimental protocols for the evaluation of 6,8-Dichlorochromone-2-carboxylic acid as a potential antifungal agent. The methodologies described herein are based on established antifungal susceptibility testing standards and findings from studies on related chromone derivatives.
While specific data on the antifungal activity of this compound is not extensively available in public literature, the provided protocols offer a robust framework for its comprehensive evaluation. The data presented in the tables are illustrative and based on findings for other functionally similar chromone derivatives, serving as a benchmark for expected outcomes.
Data Presentation
The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Below are example tables summarizing potential antifungal activities of chromone derivatives against various fungal strains, which can be used as a template for presenting data for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Chromone Derivatives against Planktonic Fungal Cells
| Fungal Strain | Chromone Derivative | MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | This compound | TBD | 0.25 - 2.0 |
| Candida glabrata ATCC 2001 | This compound | TBD | 8.0 - 64.0 |
| Candida parapsilosis ATCC 22019 | This compound | TBD | 0.5 - 4.0 |
| Candida auris B11221 | This compound | TBD | 1.0 - >128 |
| Aspergillus fumigatus ATCC 204305 | This compound | TBD | 1.0 - 8.0 |
TBD: To be determined experimentally. Reference MIC values are approximate and can vary between studies.
Table 2: Inhibition of Biofilm Formation by Chromone Derivatives
| Fungal Strain | Chromone Derivative | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference Compound (Amphotericin B) Inhibition (%) |
| Candida albicans DAY185 | This compound | TBD | TBD | >95% at 10 µg/mL |
| Candida albicans ATCC 10231 | This compound | TBD | TBD | >90% at 10 µg/mL |
TBD: To be determined experimentally. Data for reference compounds are based on existing literature.[1]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[6][7][8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida spp.)
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Incubator (35°C)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
The final concentration of DMSO should not exceed 1% to avoid toxicity to the fungal cells.
-
Include a positive control (reference antifungal), a negative control (medium only), and a growth control (medium with inoculum and DMSO, no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[6] This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.
-
Biofilm Formation Inhibition Assay
Objective: To assess the ability of this compound to prevent the formation of fungal biofilms.
Materials:
-
Materials from the MIC assay
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Setup: Prepare the 96-well plate with serial dilutions of the compound and the fungal inoculum as described in the MIC protocol.
-
Incubation for Biofilm Formation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing:
-
Carefully remove the planktonic cells by gently aspirating the medium from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
-
Destaining and Quantification:
-
Add 200 µL of 95% ethanol to each well to destain the biofilm.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the destained solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100
Potential Mechanism of Action & Signaling Pathways
Studies on various chromone derivatives suggest that their antifungal activity may involve multiple mechanisms. One key area of investigation is the inhibition of the yeast-to-hypha transition, a critical virulence factor for Candida albicans.[1] This morphogenetic switch is regulated by complex signaling pathways. Transcriptomic analyses of C. albicans treated with a bioactive chromone-3-carbonitrile revealed downregulation of genes involved in hyphal formation and biofilm development, such as TEC1 and UME6, and upregulation of the hyphal regulator UCF1.[1][4][5] Another potential mechanism is the disruption of the fungal plasma membrane, as suggested by studies on other heterocyclic compounds.[2]
Visualizations
Below are diagrams illustrating the experimental workflow and a potential signaling pathway that may be affected by this compound.
Caption: General experimental workflow for antifungal susceptibility testing.
Caption: Postulated signaling pathway for antifungal and antibiofilm activity.
References
- 1. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antibiofilm Activity of Chromone Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the antibiofilm activity of chromone compounds. The methodologies outlined below are established techniques for quantifying biofilm inhibition and eradication, crucial for the discovery and development of novel therapeutic agents targeting microbial biofilms.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. Biofilms exhibit increased resistance to antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings. Chromone-based compounds have emerged as a promising class of molecules with potential antibiofilm activity.[1][2][3][4] This document offers a comprehensive guide to testing the efficacy of these compounds against bacterial biofilms.
Key Signaling Pathways in Biofilm Formation
Understanding the molecular mechanisms of biofilm formation is critical for targeted drug development. A key regulatory network in many bacteria is the quorum sensing (QS) system, a cell-to-cell communication process that coordinates gene expression based on population density.[5][6] QS signaling molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria and autoinducing peptides (AIPs) in Gram-positive bacteria, play a pivotal role in all stages of biofilm development, including initial attachment, maturation, and dispersal.[6] Chromone derivatives may exert their antibiofilm effects by interfering with these signaling pathways.[2]
Experimental Protocols
The following protocols describe standard methods to quantify the antibiofilm activity of chromone compounds. The overall workflow is depicted in Figure 2.
Minimum Inhibitory Concentration (MIC) Assay
Prior to assessing antibiofilm activity, it is essential to determine the MIC of the chromone compounds against planktonic bacteria to distinguish between antimicrobial and specific antibiofilm effects.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth - TSB)
-
Chromone compound stock solutions (in a suitable solvent like DMSO)
-
Sterile broth medium
-
Resazurin solution (optional, for viability indication)
Protocol:
-
Prepare a serial two-fold dilution of the chromone compounds in the 96-well plate using sterile broth, typically ranging from a high concentration (e.g., 512 µg/mL) to a low concentration (e.g., 1 µg/mL).
-
Adjust the overnight bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Biofilm Inhibition Assay
This assay evaluates the ability of the chromone compounds to prevent biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Overnight bacterial culture
-
Chromone compounds at sub-MIC concentrations
-
Sterile broth medium
Protocol:
-
Add 100 µL of sterile broth containing various sub-MIC concentrations of the chromone compound to the wells of a 96-well plate.
-
Add 100 µL of a diluted overnight bacterial culture (adjusted to ~1 x 10^6 CFU/mL) to each well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells by inverting the plate and gently washing the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).
-
Proceed with quantification using Crystal Violet Staining or MTT Assay.
Biofilm Eradication Assay
This assay assesses the ability of the chromone compounds to disrupt pre-formed biofilms.[3][7]
Materials:
-
96-well flat-bottom microtiter plates
-
Established biofilms (prepared as in the inhibition assay, steps 2-4)
-
Chromone compounds at various concentrations
-
Sterile broth medium
Protocol:
-
Prepare biofilms in a 96-well plate as described in the Biofilm Inhibition Assay (steps 2-4).
-
After the initial incubation, discard the planktonic cells and wash the wells with sterile PBS.
-
Add 200 µL of fresh broth containing various concentrations of the chromone compound to the wells with the pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Following incubation, discard the medium and wash the wells twice with sterile PBS to remove any remaining planktonic cells.
-
Proceed with quantification using Crystal Violet Staining or MTT Assay.
Quantification Methods
Crystal Violet (CV) Staining for Biofilm Biomass
CV staining is a simple and widely used method to quantify the total biofilm biomass.[8][9][10]
Protocol:
-
After washing the wells (as described in the inhibition or eradication assays), add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[8]
-
Remove the crystal violet solution and wash the wells thoroughly with sterile water to remove excess stain.
-
Allow the plate to air dry completely.
-
Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid or absolute ethanol to each well.[8][9]
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Measure the absorbance of the solubilized stain at 570-595 nm using a microplate reader.[8]
MTT Assay for Biofilm Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of viable cells within the biofilm.[11][12][13]
Protocol:
-
Following the biofilm inhibition or eradication protocol, wash the wells to remove planktonic cells.
-
Add 100 µL of sterile PBS and 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours. During this time, metabolically active bacteria will reduce the yellow MTT to a purple formazan product.
-
Carefully remove the MTT solution.
-
Add 200 µL of a solubilizing agent (e.g., DMSO or an isopropanol-HCl solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Quantitative data from the assays should be summarized in clearly structured tables for easy comparison. The percentage of biofilm inhibition or eradication can be calculated using the following formula:
% Inhibition/Eradication = [(OD_control - OD_treated) / OD_control] x 100
Where OD_control is the absorbance of the untreated control and OD_treated is the absorbance of the wells treated with the chromone compound.
Table 1: Antibiofilm Activity of Chromone Compounds against [Bacterial Species]
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) (CV Assay) | Biofilm Inhibition (%) (MTT Assay) | Biofilm Eradication (%) (CV Assay) | Biofilm Eradication (%) (MTT Assay) |
| Chromone A | 64 | ||||
| 32 | |||||
| 16 | |||||
| Chromone B | 64 | ||||
| 32 | |||||
| 16 | |||||
| Control | - | 0 | 0 | 0 | 0 |
Visualization of Biofilm Architecture
Confocal Laser Scanning Microscopy (CLSM)
CLSM provides high-resolution, three-dimensional images of the biofilm structure, allowing for the visualization of the effects of chromone compounds on biofilm architecture.[14][15][16][17][18]
Protocol:
-
Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips or specific imaging slides) with and without the chromone compounds.
-
Gently wash the biofilms with PBS to remove non-adherent cells.
-
Stain the biofilms using fluorescent dyes. A common combination is SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red), which allows for the assessment of cell viability within the biofilm.[14]
-
Mount the samples and visualize them using a confocal laser scanning microscope.
-
Acquire Z-stack images to reconstruct the 3D architecture of the biofilm. Image analysis software can be used to quantify parameters such as biofilm thickness, biovolume, and surface coverage.
Conclusion
The protocols detailed in this document provide a robust framework for the systematic evaluation of the antibiofilm properties of chromone compounds. By combining quantitative assays for biomass and viability with qualitative visualization techniques, researchers can gain a comprehensive understanding of the potential of these compounds as novel antibiofilm agents. Consistent and standardized application of these methods will facilitate the comparison of results across different studies and accelerate the drug discovery process.
References
- 1. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities [mdpi.com]
- 7. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 8. Crystal violet assay [bio-protocol.org]
- 9. Crystal Violet Biofilm Assay [bio-protocol.org]
- 10. static.igem.org [static.igem.org]
- 11. Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide method for assessing biofilm formation in vitro by Trichosporon spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biofilm analysis by confocal laser scanning microscopy [bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. ibidi.com [ibidi.com]
- 18. pubcompare.ai [pubcompare.ai]
6,8-Dichlorochromone-2-carboxylic Acid: A Key Intermediate in the Synthesis of Novel Kinase Inhibitors
For researchers, scientists, and drug development professionals, 6,8-dichlorochromone-2-carboxylic acid presents a valuable scaffold for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune diseases. This heterocyclic compound serves as a crucial starting material for the synthesis of complex molecules that can modulate the activity of key signaling proteins, offering a promising avenue for the discovery of new therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of a novel class of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has proven to be an effective strategy for treating B-cell malignancies and autoimmune disorders.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₄Cl₂O₄ |
| Molecular Weight | 259.04 g/mol |
| CAS Number | 16722-38-6 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Application in the Synthesis of a Novel BTK Inhibitor
This compound can be utilized as a key building block in a multi-step synthesis to generate a potent BTK inhibitor. The overall synthetic workflow involves the conversion of the carboxylic acid to an activated species, followed by coupling with a suitable amine to form the final amide product.
Synthetic Workflow
Caption: Synthetic workflow for a BTK inhibitor.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a BTK inhibitor using this compound. Optimization of reaction conditions may be necessary for specific target molecules.
Protocol 1: Activation of this compound
This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride, a highly reactive intermediate for amide bond formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
The crude acyl chloride can be used directly in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize the Final BTK Inhibitor
This protocol details the coupling of the activated carboxylic acid with a specific amine to yield the final BTK inhibitor.
Materials:
-
Crude acyl chloride from Protocol 1
-
Appropriate amine coupling partner (e.g., a substituted aniline or heterocyclic amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine coupling partner (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of the crude acyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final BTK inhibitor.
Quantitative Data
The following table summarizes typical reaction yields for the synthesis of various chromone-based derivatives, highlighting the efficiency of the synthetic steps.
| Step | Product | Yield Range (%) | Reference |
| Synthesis of 6,8-disubstituted-chromone-2-carboxylic acids | 6,8-disubstituted-chromone-2-carboxylic acids | 48-98 | [1] |
| Microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid | 6-bromochromone-2-carboxylic acid | 87 | [2] |
| Synthesis of various chromone-2-carboxylic acids | Chromone-2-carboxylic acids | 54-93 | [2] |
Signaling Pathway of BTK Inhibitors
BTK inhibitors function by blocking the activity of Bruton's tyrosine kinase, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, survival, and differentiation of B-cells. By inhibiting BTK, these drugs disrupt the downstream signaling cascade, leading to apoptosis of malignant B-cells and a reduction in the inflammatory response in autoimmune diseases.
Caption: The BTK signaling pathway and its inhibition.
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
Dichlorinated Chromones: A Promising Scaffold in Agricultural Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dichlorinated chromones, a subclass of the benzopyran-4-one heterocyclic scaffold, are emerging as a versatile class of compounds with significant potential in agricultural chemistry. The chromone ring system is a well-established privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. The introduction of chlorine atoms onto the chromone core can significantly modulate the compound's physicochemical properties, enhancing its efficacy and spectrum of activity as a potential fungicide, herbicide, or insecticide. This document provides a detailed overview of the known applications of dichlorinated chromones in agriculture, supported by available data, experimental protocols, and visualizations of relevant pathways and workflows.
I. Applications in Agricultural Chemistry
While research is ongoing, preliminary studies and commercially available compounds suggest that dichlorinated chromones hold promise in the following agricultural applications:
-
Fungicidal Activity: Chromone derivatives have shown notable antifungal properties. The presence of a cyano group at the 3-position, as seen in 6,8-dichloro-3-cyanochromone , is a feature in compounds with demonstrated antifungal and antibiofilm activities.[1] While specific data against plant pathogens for the dichlorinated analog is limited in publicly available literature, the general class of chromone-3-carbonitriles has been shown to be fungicidal.[1] Molecular docking studies on other chromenol derivatives suggest that inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis, is a putative mechanism of their antifungal action.[2]
-
Herbicidal Activity: Certain chromone derivatives have been identified as having phytotoxic effects. A patent has described the herbicidal effects of chromones like visnagin, which exhibit non-selective, contact post-emergence activity against various weeds.[3] The specific herbicidal potential of dichlorinated chromones is an area of active investigation. The mode of action for herbicidal chromones is not yet fully elucidated but may involve the inhibition of pigment biosynthesis or other vital cellular processes in plants.[4][5]
-
Insecticidal Activity: Chromone analogues have been explored as insecticides, particularly as mimics of diacylhydrazine insect growth regulators.[6][7] These compounds can disrupt the molting process in insects. While specific data on dichlorinated chromones is scarce, the general insecticidal and antifeedant properties of flavonoids and chromones against pests like Spodoptera litura have been reported.[8]
II. Quantitative Data
Currently, there is a limited amount of publicly available, quantitative data specifically for dichlorinated chromones against agricultural pests. The following table summarizes the activity of related chromone derivatives to provide a comparative context.
| Compound Class | Target Organism/Assay | Activity Type | Measurement | Value | Reference |
| Chromone-3-carbonitriles | Candida albicans | Antifungal | MIC | 5 - 50 µg/mL | [1] |
| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans | Antifungal | MIC | 7.8 µg/mL | [9] |
| Chromanone analogues of diacylhydrazines | Mythima separata | Insecticidal | Bioassay | Good activity | [6] |
| Chromenol derivatives | Various fungi | Antifungal | MIC | 22.1 - 199.8 µM | [2] |
Note: MIC = Minimum Inhibitory Concentration. Further research is needed to establish specific efficacy data (e.g., EC₅₀, LD₅₀) for dichlorinated chromones against key agricultural pathogens, weeds, and insect pests.
III. Experimental Protocols
A. Synthesis of Dichlorinated Chromones
A key intermediate for many dichlorinated chromones is 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde . A general synthesis protocol adapted from the literature for a similar compound is provided below.[10]
Protocol 1: Synthesis of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde
Materials:
-
3′,4′-Dichloro-2′-hydroxyacetophenone
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of 3′,4′-dichloro-2′-hydroxyacetophenone (5.9 mmol) in N,N-dimethylformamide (20 ml).
-
Cool the solution to 0°C using an ice bath.
-
Add phosphorus oxychloride (11.7 mmol) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 14 hours.
-
Quench the reaction by carefully adding 100 ml of water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Dry the product in vacuo to yield 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde.
Note: This protocol can likely be adapted for the synthesis of other dichlorinated chromone aldehydes by starting with the appropriately substituted 2'-hydroxyacetophenone.
B. Antifungal Bioassay
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.
Materials:
-
Dichlorinated chromone compound
-
Fungal pathogen of interest (e.g., Alternaria brassicae)
-
Appropriate broth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Procedure:
-
Prepare a stock solution of the dichlorinated chromone in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the fungal pathogen.
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include positive (fungus in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the growth of the fungus for a specified period (e.g., 48-72 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits fungal growth or by measuring the optical density at 600 nm.
IV. Visualizations
A. Synthetic Pathway
Caption: Synthetic pathway for a dichlorinated chromone aldehyde.
B. Experimental Workflow
Caption: Workflow for in vitro antifungal bioassay.
C. Putative Fungicidal Mechanism
Caption: Putative mechanism of antifungal action.
V. Conclusion
Dichlorinated chromones represent a promising area for the development of novel agrochemicals. Their potential as fungicides, herbicides, and insecticides warrants further investigation. The key challenge lies in the limited availability of specific bioactivity data for dichlorinated analogs against agriculturally relevant pests. Future research should focus on the targeted synthesis of a library of dichlorinated chromones, followed by systematic screening to identify lead compounds with high efficacy and favorable safety profiles. Elucidating their precise mechanisms of action will be crucial for optimizing their activity and for managing potential resistance development. The protocols and information provided herein serve as a foundation for researchers to explore the potential of this important class of compounds in addressing the ongoing challenges in crop protection.
References
- 1. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2017115333A1 - Herbicidal composition comprising chromone derivatives and a method for weed control - Google Patents [patents.google.com]
- 4. wssa.net [wssa.net]
- 5. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]
- 10. Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide to Synthesizing Chromone-Based Enzyme Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including the inhibition of various enzymes.[1][2] This guide provides detailed experimental protocols for the synthesis of three distinct classes of chromone-based enzyme inhibitors targeting acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and p38 MAP kinase.
Introduction
Chromone (4H-chromen-4-one) and its derivatives are prevalent in nature and have been extensively studied for their therapeutic potential.[1][2] Their rigid bicyclic structure serves as an excellent framework for designing selective and potent enzyme inhibitors.[1][2] This document outlines synthetic routes and protocols for preparing chromone-based inhibitors, presenting quantitative data in structured tables and visualizing workflows and pathways using Graphviz.
I. Synthesis of Chromone-Based Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase inhibitors are critical for the symptomatic treatment of Alzheimer's disease. Chromone-2-carboxamido-alkylamines have been identified as potent AChE inhibitors.[3][4][5][6]
A. Synthetic Workflow for AChE Inhibitors
The synthesis involves a two-step process starting from a substituted 2-hydroxyacetophenone.
Caption: General synthesis workflow for chromone-2-carboxamido-alkylamine AChE inhibitors.
B. Experimental Protocol: Synthesis of Compound 14 (A Potent AChE Inhibitor)
This protocol is adapted from the synthesis of potent chromone-2-carboxamido-alkylamines.[3][5]
Step 1: Synthesis of 4-oxo-4H-chromene-2-carboxylic acid ethyl ester
-
To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 g, 30 mmol) in dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere, add a solution of 2-hydroxyacetophenone (2.72 g, 20 mmol) in dry THF (20 mL) dropwise at 0 °C.
-
After the addition is complete, add diethyl oxalate (3.0 g, 20.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water (50 mL) and then acidify with 2N HCl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with ethyl acetate/hexane) to afford 4-oxo-4H-chromene-2-carboxylic acid ethyl ester.
Step 2: Synthesis of N-(2-(dimethylamino)ethyl)-4-oxo-4H-chromene-2-carboxamide (Compound 14)
-
To a solution of 4-oxo-4H-chromene-2-carboxylic acid ethyl ester (218 mg, 1 mmol) in dichloromethane (CH2Cl2, 10 mL), add N,N-dimethylethane-1,2-diamine (106 mg, 1.2 mmol).
-
Reflux the reaction mixture for 8 hours.
-
Cool the mixture to room temperature and add glacial acetic acid (0.5 mL).
-
Heat the mixture at 70 °C for an additional 2 hours.
-
After cooling, dilute the mixture with CH2Cl2 (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
C. Quantitative Data: AChE and BuChE Inhibition
| Compound | R-group | AChE IC₅₀ (µM)[3][5] | BuChE IC₅₀ (µM)[3][5] |
| 7 | -CH₂CH₂N(CH₃)₂ | 0.15 | 15.21 |
| 14 | -CH₂CH₂CH₂N(CH₃)₂ | 0.09 | 12.09 |
| 18 | Benzylamine | 9.16 | 44.56 |
| Tacrine | (Reference) | 0.18 | 0.04 |
II. Synthesis of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors
Chromone-3-carboxamides have been identified as a class of potent and selective MAO-B inhibitors, which are of interest for the treatment of neurodegenerative diseases like Parkinson's disease.[2][7]
A. Synthetic Workflow for MAO-B Inhibitors
The synthesis typically starts with a Vilsmeier-Haack reaction on 2-hydroxyacetophenone, followed by oxidation and amidation.
Caption: General synthesis workflow for N-phenyl-4-oxo-4H-chromene-3-carboxamide MAO-B inhibitors.
B. Experimental Protocol: Synthesis of N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide
This protocol is based on the general synthesis of chromone-3-carboxamides.[2][8]
Step 1 & 2: Synthesis of 4-oxo-4H-chromene-3-carboxylic acid
-
Treat 2-hydroxyacetophenone with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) at -10 °C for 15 hours to yield chromone-3-carbaldehyde.[2]
-
Oxidize the resulting aldehyde with sodium chlorite (NaClO₂) and sulfamic acid in a suitable solvent system at 0 °C for 12 hours to obtain 4-oxo-4H-chromene-3-carboxylic acid.[2]
Step 3: Synthesis of N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide
-
To a solution of 4-oxo-4H-chromene-3-carboxylic acid (190 mg, 1 mmol) in dry DMF (10 mL), add 1,1'-carbonyldiimidazole (CDI) (178 mg, 1.1 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add 3,4-dimethylaniline (133 mg, 1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (50 mL) and collect the resulting precipitate by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the pure product.
C. Quantitative Data: MAO-A and MAO-B Inhibition
| Compound | Substitution on Phenyl Ring | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM)[7] |
| 38 | 5-OH | > 100 | 0.013 |
| 41 | 5-OH, 4'-Cl | > 100 | 0.0083 |
| - | 3',4'-dimethyl | 13.61 | 0.0156 |
III. Synthesis of Chromone-Based p38 MAP Kinase Inhibitors
Certain 2,3-disubstituted chromones are potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[9][10]
A. p38 MAP Kinase Signaling Pathway
The diagram below illustrates the central role of p38 MAP kinase in the inflammatory response, which is inhibited by the synthesized chromone derivatives.
Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.
B. Experimental Protocol: Synthesis of 2-(2-aminopyridin-4-yl)-3-(4-fluorophenyl)chromones (e.g., Compound 8a)
This protocol describes a key step in the synthesis of potent p38α inhibitors.[9][10]
Synthesis of 3-(4-fluorophenyl)-2-(2-nitropyridin-4-yl)-4H-chromen-4-one
-
To a degassed solution of 2-chloro-3-(4-fluorophenyl)-4H-chromen-4-one (275 mg, 1.0 mmol) and 2-nitropyridine-4-boronic acid (200 mg, 1.2 mmol) in toluene (10 mL) and ethanol (2 mL), add a 2M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 16 hours.
-
After cooling, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, heptane/ethyl acetate gradient) to yield the desired product.
Reduction to 2-(2-aminopyridin-4-yl)-3-(4-fluorophenyl)chromone (Compound 8a)
-
Dissolve the nitro-intermediate (100 mg, 0.26 mmol) in a mixture of ethanol (5 mL) and water (1 mL).
-
Add iron powder (80 mg, 1.43 mmol) and ammonium chloride (75 mg, 1.40 mmol).
-
Reflux the mixture for 4 hours.
-
Filter the hot solution through Celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate and purify the residue by column chromatography to give the final amino-pyridyl chromone.
C. Quantitative Data: p38α MAP Kinase Inhibition
| Compound | R-group on 2-amino | p38α IC₅₀ (nM)[9][10] |
| 8a | -H | 17 |
| 8e | -Cyclopropyl | 20 |
| SB203580 | (Reference) | 34 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of chromone-2-carboxamido-alkylamines as potent acetylcholinesterase inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and evaluation of chromone-2-carboxamido-alkylamines as potent acetylcholinesterase inhibitors - UM Research Repository [eprints.um.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of chromone-2-carboxamido-alkylbenzylamines as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of 6,8-Dichlorochromone-2-carboxylic acid
Disclaimer: As of the last update, specific in vitro cytotoxicity data for 6,8-Dichlorochromone-2-carboxylic acid is not extensively available in the public domain. The following application notes and protocols are presented as a general framework for assessing the cytotoxicity of novel chromone derivatives, using this compound as a representative example. The quantitative data herein is hypothetical and for illustrative purposes.
Introduction
Chromone scaffolds are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of a novel chromone derivative, this compound. The described assays are fundamental for determining the compound's potential as a therapeutic agent by assessing its effects on cell viability, induction of apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize hypothetical data for the cytotoxic effects of this compound on a representative cancer cell line (e.g., HeLa).
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa | 24 | 45.2 |
| HeLa | 48 | 28.7 |
| HeLa | 72 | 15.1 |
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment (24 hours) | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (DMSO) | - | 95.3 | 2.1 | 2.6 |
| This compound | 15 | 70.8 | 15.4 | 13.8 |
| This compound | 30 | 45.1 | 30.2 | 24.7 |
| This compound | 60 | 20.5 | 48.9 | 30.6 |
Table 3: Cell Cycle Analysis
| Treatment (24 hours) | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 55.2 | 30.1 | 14.7 |
| This compound | 15 | 65.8 | 20.5 | 13.7 |
| This compound | 30 | 75.3 | 15.2 | 9.5 |
| This compound | 60 | 80.1 | 10.3 | 9.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][2]
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., IC50/2, IC50, 2xIC50) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution by staining with Propidium Iodide (PI) and subsequent flow cytometry.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat HeLa cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing.
References
Methodology for Assessing the SIRT2 Inhibitory Activity of Chromones
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases (HDACs), has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[1][2] Chromones, a class of heterocyclic compounds, have been identified as a promising scaffold for the development of potent and selective SIRT2 inhibitors.[3][4][5] This document provides a detailed methodology for assessing the SIRT2 inhibitory activity of novel chromone derivatives, encompassing in vitro enzymatic assays, cell-based validation, and data analysis.
SIRT2 Signaling Pathway
SIRT2 is predominantly a cytoplasmic protein that can translocate to the nucleus during mitosis.[1][6] It deacetylates a variety of substrates, thereby modulating numerous cellular processes.[2][7] A key substrate of SIRT2 is α-tubulin, and its deacetylation impacts microtubule stability and cell cycle progression.[1][8] SIRT2 is also involved in the regulation of transcription factors such as p53 and FOXO, influencing cellular stress responses, apoptosis, and metabolism.[7][9] Furthermore, SIRT2 plays a role in the insulin signaling pathway.[7][10]
Caption: SIRT2 signaling pathway and points of inhibition by chromones.
Experimental Protocols
A multi-tiered approach is recommended to comprehensively evaluate the SIRT2 inhibitory potential of chromone derivatives. This typically involves an initial in vitro screen to determine enzymatic inhibition, followed by cell-based assays to confirm target engagement and cellular effects.
In Vitro SIRT2 Enzymatic Inhibition Assay (Fluorometric)
This is a primary screening assay to determine the direct inhibitory effect of chromones on SIRT2 enzymatic activity. Commercially available kits provide a streamlined workflow for this purpose.[7][11][12]
Principle: The assay is based on the deacetylation of a fluorogenic peptide substrate by SIRT2. The deacetylated substrate is then cleaved by a developer, releasing a fluorescent group that can be quantified. A decrease in fluorescence in the presence of the test compound indicates inhibition of SIRT2 activity.[13][14]
Workflow:
Caption: Workflow for the fluorometric SIRT2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human SIRT2, a fluorogenic acetylated peptide substrate (e.g., derived from p53), NAD+, and the chromone test compounds in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reaction Setup: In a 96-well microplate, add the assay buffer, SIRT2 enzyme, NAD+, and varying concentrations of the chromone compound or vehicle control (DMSO). Pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Development: Add the developer solution, which contains a protease that specifically cleaves the deacetylated substrate.
-
Second Incubation: Incubate the plate at 37°C for an additional 15-45 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable equation using software like GraphPad Prism.
Orthogonal In Vitro Assays
To confirm that the observed inhibition is not an artifact of the fluorophore, it is crucial to employ an orthogonal assay with a different detection method.[3]
-
Radioactive [14C]-Nicotinamide Release Assay: This assay measures the release of [14C]-nicotinamide from [14C]-NAD+ during the SIRT2-catalyzed deacetylation of an unlabeled acetylated peptide substrate. The amount of released [14C]-nicotinamide is quantified by thin-layer chromatography (TLC) and autoradiography.[4]
-
HPLC-Based Assay: This method directly measures the formation of the deacetylated peptide product by reverse-phase high-performance liquid chromatography (HPLC).[15]
Cell-Based Target Engagement Assay: α-Tubulin Acetylation
This assay confirms that the chromone inhibitors can penetrate the cell membrane and engage with SIRT2 in a cellular context. The acetylation level of α-tubulin, a primary cytoplasmic substrate of SIRT2, is a reliable biomarker for SIRT2 activity.[3][8][15]
Principle: Inhibition of SIRT2 in cells leads to an accumulation of acetylated α-tubulin, which can be detected and quantified by Western blotting or immunofluorescence.
Workflow:
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
Detailed Protocol (Western Blot):
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 breast cancer cells or A549 lung carcinoma cells) and allow them to adhere. Treat the cells with various concentrations of the chromone inhibitor or vehicle control for a specified time (e.g., 6-24 hours).[15][16]
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for acetylated α-tubulin. Subsequently, probe with a primary antibody for total α-tubulin as a loading control.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Data Presentation
Summarize the quantitative data from the enzymatic and cellular assays in a structured table for clear comparison of the inhibitory potencies and selectivities of the chromone derivatives.
Table 1: SIRT2 Inhibitory Activity of Chromone Derivatives
| Compound ID | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) @ 200 µM | SIRT3 Inhibition (%) @ 200 µM | α-Tubulin Acetylation (Fold Change) |
| Chromone-1 | 1.5 | <10 | <10 | 3.2 |
| Chromone-2 | 4.5 | <10 | 16 | 2.5 |
| Chromone-3 | 5.5 | Not Determined | Not Determined | 2.1 |
| ... | ... | ... | ... | ... |
Data presented in this table is illustrative and should be replaced with experimental results. IC50 values are typically determined from nine-point dose-response curves.[4] The selectivity is often assessed by measuring the inhibition of other sirtuin isoforms (SIRT1 and SIRT3) at a high concentration (e.g., 200 µM).[3][16]
Conclusion
The described methodologies provide a robust framework for the comprehensive evaluation of chromone-based SIRT2 inhibitors. By combining in vitro enzymatic assays with cell-based target engagement studies, researchers can effectively identify and characterize novel and potent SIRT2 inhibitors for further drug development. The use of orthogonal assays is critical to validate initial findings and avoid potential artifacts. Clear and structured data presentation is essential for the comparative analysis of structure-activity relationships within a series of chromone derivatives.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT2 Activity Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 14. Sirtuin 2(SIRT2)抑制剂筛选测定试剂盒 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]
- 15. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in chromone synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low reaction yields, encountered during chromone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in chromone synthesis?
Low yields in chromone synthesis can stem from several factors throughout the experimental process. These include suboptimal reaction conditions, inherent properties of the starting materials, formation of side products, and losses during product workup and purification.[1][2] Careful consideration of each step, from initial setup to final purification, is crucial for improving the overall yield.[1]
Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, choice of solvent, and the type and amount of catalyst or base used can significantly impact reaction efficiency.[3][4]
-
Reactant Quality: The purity of starting materials and solvents is essential. Contaminants can interfere with the reaction.[1][5]
-
Substituent Effects: The electronic properties of substituents on the starting phenols or acetophenones can dramatically influence reactivity and yield.[6][7][8]
-
Side Reactions: The formation of unwanted byproducts, such as coumarins or esters, can consume starting materials and complicate purification.[8][9]
-
Purification Process: Significant product loss can occur during extraction, washing, and chromatography steps.[3][10]
Q2: How do different reaction parameters affect the synthesis yield?
Optimizing reaction parameters is a critical step in maximizing chromone yield. The choice of base, solvent, temperature, and reaction time are all interconnected and must be carefully tuned for a specific synthesis.
For instance, in the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid, a systematic optimization revealed that using 2 equivalents of sodium methoxide (NaOMe) as the base and 3 equivalents of ethyl oxalate at 120°C for 20 minutes, followed by acid hydrolysis, improved the yield from an initial 14% to 87%.[3][4]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the effect of various parameters on the yield of 6-bromochromone-2-carboxylic acid, adapted from optimization studies.[3][10]
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (min) | Acid (HCl) | Yield (%) |
| 1 | EtONa (1) | Ethanol | 120 | 10 | 1M | 14 |
| 2 | NaOMe (1) | Methanol | 120 | 10 | 1M | 14 |
| 3 | NaOMe (2) | Methanol | 120 | 10 | 1M | 18 |
| 4 | NaOMe (2) | Methanol | 120 | 10 | 6M | 30 |
| 5 | NaOMe (2) | Methanol | 140 | 10 | 6M | 19 |
| 6 | NaOMe (2) | Methanol | 120 | 20 | 6M | 34 |
| 7 | NaOMe (2) | Methanol | 120 | 20 | 12M | 87 |
Q3: Can the substituents on my starting materials be the cause of low yield?
Yes, the electronic nature and steric properties of substituents on the aromatic ring of the starting 2'-hydroxyacetophenone can have a profound effect on the reaction outcome.
-
Electron-withdrawing groups (e.g., -Br, -Cl, -NO2) on the 2'-hydroxyacetophenone generally lead to higher yields in chroman-4-one synthesis.[6][7]
-
Electron-donating groups (e.g., -CH3, -OCH3) can lead to lower yields. These groups may increase the formation of byproducts from the self-condensation of aldehydes used in the reaction, which complicates purification.[6][7]
-
Steric hindrance can also be a significant issue. For example, the presence of a nitro group can hinder the cyclization of the chromone ring, resulting in very low yields (e.g., 5.2%).[8] Similarly, dihydroxy substitutions can sometimes lead to lower yields by affecting the reactivity of the acetyl group.[8]
Q4: What are common side reactions in chromone synthesis and how can I avoid them?
Several side reactions can compete with the desired chromone formation, reducing the overall yield.
-
Ester Formation: In some cases, particularly with nitro-substituted phenols, an ester may be obtained instead of the desired carboxylic acid, which can be attributed to the deactivating nature of the substituent precluding ester hydrolysis.[3]
-
Coumarin Formation: In the Kostanecki-Robinson reaction, the formation of coumarin derivatives is a known side reaction that can occur alongside chromone synthesis.[9]
-
Aldehyde Self-Condensation: When reacting 2'-hydroxyacetophenones with aldehydes, especially when the acetophenone has electron-donating groups, the self-condensation of the aldehyde can become a major competing reaction, leading to purification challenges and lower yields of the desired product.[7]
To mitigate these issues, carefully select the reaction conditions. For example, the choice of a milder base or a different synthetic route, such as the Baker-Venkataraman rearrangement which proceeds through a 1,3-diketone intermediate, may favor the desired cyclization.[11]
Q5: My reaction seems to work, but I lose most of my product during purification. How can I improve this?
Product loss during workup and purification is a common reason for low isolated yields.[1]
Key strategies to minimize loss include:
-
Thorough Extraction: Ensure all of the product is transferred from the reaction flask by rinsing it multiple times with the reaction solvent.[1]
-
Efficient Workup: Use a sufficient volume of both organic and aqueous solutions during washing steps to ensure proper separation. After separation, rinse the separatory funnel to recover any residual product.[1]
-
Careful Drying and Evaporation: Rinse the drying agent (e.g., MgSO4, Na2SO4) thoroughly with the solvent to recover all dissolved product.[1] If the product is volatile, exercise caution during solvent removal via rotary evaporation to avoid loss.[1]
-
Optimized Chromatography: If column chromatography is necessary, be aware that some product loss is inevitable.[3][10] Ensure the chosen solvent system provides good separation from impurities. For acid-sensitive compounds, consider neutralizing the silica gel before use.[1]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids
This protocol is adapted from a method optimized for high yields.[3][4]
-
Reaction Setup: To a solution of the appropriate 2'-hydroxyacetophenone (1 equivalent) in methanol, add sodium methoxide (NaOMe, 2 equivalents) and ethyl oxalate (3 equivalents).
-
Microwave Irradiation (Step 1): Heat the mixture in a microwave reactor to 120°C and maintain this temperature for 20 minutes.
-
Acidification (Step 2): After cooling, add 12M hydrochloric acid (HCl).
-
Microwave Irradiation (Step 2): Heat the mixture again in the microwave reactor to 120°C and maintain for 20 minutes.
-
Workup: Cool the reaction mixture. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield the final chromone-2-carboxylic acid product. This method often produces a high degree of purity, potentially avoiding the need for column chromatography.[3][4]
Visual Troubleshooting and Workflow Guides
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in synthesis.
Diagram 2: Simplified Baker-Venkataraman Rearrangement Pathway
Caption: Key steps in the Baker-Venkataraman synthesis of chromones.
Diagram 3: Logic for Optimizing Reaction Conditions
Caption: A sequential approach to optimizing reaction parameters.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. azom.com [azom.com]
- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrar.org [ijrar.org]
- 10. mdpi.com [mdpi.com]
- 11. ijmrset.com [ijmrset.com]
Technical Support Center: Purification of Dichlorinated Chromone Carboxylic Acids by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of dichlorinated chromone carboxylic acids by recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of dichlorinated chromone carboxylic acids.
Question: My dichlorinated chromone carboxylic acid is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
Answer:
This issue typically arises from using an inappropriate solvent. Dichlorinated chromone carboxylic acids are often sparingly soluble in many common solvents at room temperature.
-
Solution 1: Increase Solvent Polarity. Try a more polar solvent. A common rule of thumb is "like dissolves like".[1] Carboxylic acids have polar functional groups, suggesting that polar solvents may be effective.[1] Consider solvents such as ethanol, methanol, or acetic acid.
-
Solution 2: Use a Solvent Mixture. A mixture of solvents can be effective. Start by dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat the solution until it is clear and then allow it to cool slowly. Common solvent pairs include ethanol-water and acetone-hexane.[1]
-
Solution 3: Increase the Temperature (with caution). Ensure you are heating the solvent to its boiling point, as solubility generally increases with temperature.[2] However, be careful not to exceed the melting point of your compound, as this can lead to "oiling out."[3]
-
Solution 4: Verify Compound Identity. If the compound remains insoluble in a range of solvents, it is advisable to re-verify its identity and purity using analytical techniques such as NMR or melting point analysis.
Question: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.
-
Solution 1: Lower the Cooling Temperature. The oil may solidify upon further cooling. Try placing the flask in an ice bath.
-
Solution 2: Use a Lower-Boiling Point Solvent. Select a solvent with a boiling point below the melting point of your dichlorinated chromone carboxylic acid.
-
Solution 3: Add More Solvent. The concentration of the solute may be too high. Reheat the solution and add more of the hot solvent to decrease the saturation level. Then, allow it to cool slowly.
-
Solution 4: Induce Crystallization Above the Oiling Out Temperature. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal at a temperature slightly above where the oiling out occurred.
Question: No crystals have formed even after the solution has cooled to room temperature. What are the next steps?
Answer:
This is a common issue, often due to a supersaturated solution that is reluctant to crystallize.[3]
-
Solution 1: Induce Crystallization.
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for crystallization.
-
-
Solution 2: Cool the Solution Further. Place the flask in an ice-water bath to further decrease the solubility of your compound.
-
Solution 3: Reduce the Amount of Solvent. If too much solvent was added, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Solution 4: Add an Anti-Solvent. If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.
Question: The recrystallized product has a low yield. How can I improve it?
Answer:
A low yield can result from several factors during the recrystallization process.
-
Problem 1: Using too much solvent. The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Problem 2: Premature crystallization during hot filtration. If the solution cools too quickly during filtration, the product will crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during filtration. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.[4]
-
-
Problem 3: Incomplete crystallization.
-
Solution: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to maximize crystal formation.
-
-
Problem 4: Washing with room temperature solvent. Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold solvent.
-
Question: The color of my dichlorinated chromone carboxylic acid did not improve after recrystallization. What can I do?
Answer:
Colored impurities can sometimes be challenging to remove.
-
Solution 1: Use Activated Charcoal. Activated charcoal can be used to adsorb colored impurities. Add a small amount of charcoal to the hot solution before filtration. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
-
Solution 2: Multiple Recrystallizations. A second recrystallization may be necessary to remove persistent impurities.
-
Solution 3: Consider an Alternative Purification Method. If recrystallization is ineffective at removing the colored impurity, other purification techniques such as column chromatography may be required.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing dichlorinated chromone carboxylic acids?
A1: The ideal solvent is one in which the dichlorinated chromone carboxylic acid is highly soluble at high temperatures and poorly soluble at low temperatures.[4] Common solvents to test for this class of compounds include ethanol, methanol, acetic acid, and mixtures such as ethanol/water or acetone/water.[1][5] Due to the presence of both polar carboxylic acid groups and a less polar chlorinated aromatic ring system, a solvent of intermediate polarity or a solvent mixture is often effective.
Q2: How do I choose a solvent system for a dichlorinated chromone carboxylic acid I have not worked with before?
A2: A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.[4]
Q3: How much solvent should I use for recrystallization?
A3: The goal is to use the minimum amount of hot solvent required to completely dissolve your crude product.[4] Using an excessive amount of solvent will result in a lower recovery of your purified compound as more of it will remain in the solution upon cooling.
Q4: How can I tell if my recrystallized product is pure?
A4: A common method to assess purity is by measuring the melting point of the dried crystals. A pure compound will have a sharp melting point range that is close to the literature value. Impurities typically cause the melting point to be depressed and broaden the melting range. Other analytical techniques such as NMR, HPLC, or TLC can also be used to assess purity.
Q5: Is it possible to recover the product that remains in the mother liquor?
A5: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating some of the solvent to concentrate the solution and then cooling it again. However, this second crop may be less pure than the first.
Data Presentation
Table 1: Qualitative Solubility of Dichlorinated Chromone Carboxylic Acids in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Sparingly Soluble | Slightly Soluble |
| Ethanol | Slightly Soluble | Soluble |
| Methanol | Slightly Soluble | Soluble |
| Acetone | Slightly Soluble | Soluble |
| Acetic Acid | Soluble | Very Soluble |
| Hexane | Insoluble | Insoluble |
| Toluene | Sparingly Soluble | Soluble |
| Dichloromethane | Slightly Soluble | Soluble |
Note: This table provides general solubility trends. Actual solubilities can vary depending on the specific dichlorinated chromone carboxylic acid isomer and the presence of impurities. Experimental determination of solubility is highly recommended.
Experimental Protocols
Detailed Methodology for the Recrystallization of Dichlorinated Chromone Carboxylic Acids
This protocol provides a general procedure that can be adapted for various dichlorinated chromone carboxylic acids.
Materials:
-
Crude dichlorinated chromone carboxylic acid
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent. For this example, we will use ethanol.
-
Dissolution:
-
Place the crude dichlorinated chromone carboxylic acid in an Erlenmeyer flask.
-
Add a small amount of the solvent (ethanol) and heat the mixture on a hot plate to the boiling point while stirring.
-
Continue to add the hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent.
-
Pour the hot solution through the fluted filter paper in the preheated funnel into the clean, preheated flask.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper and connect the filter flask to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold solvent.
-
Pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper by drawing air through the funnel for a period of time.
-
Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by melting point determination.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of dichlorinated chromone carboxylic acids.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
identifying and removing byproducts in 6,8-Dichlorochromone-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 6,8-Dichlorochromone-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a Claisen condensation followed by a cyclization and hydrolysis sequence. The synthesis typically starts from a substituted 2'-hydroxyacetophenone, in this case, 2'-hydroxy-3',5'-dichloroacetophenone, which is reacted with a diester, such as diethyl oxalate, in the presence of a base. The resulting intermediate undergoes acid-catalyzed cyclization and hydrolysis to yield the final product.
Q2: What are the common byproducts I might encounter in this synthesis?
A2: Several byproducts can form depending on the reaction conditions. These may include:
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Unreacted Starting Materials: Incomplete reaction can leave residual 2'-hydroxy-3',5'-dichloroacetophenone.
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Incompletely Cyclized Intermediate: The intermediate formed after the Claisen condensation may not fully cyclize.
-
Ester Instead of Carboxylic Acid: Incomplete hydrolysis of the ester intermediate will result in the corresponding ethyl or methyl ester of the final product. This is more likely if there are strongly deactivating groups on the aromatic ring.[1]
-
Side-products from Self-Condensation: The starting acetophenone can potentially undergo self-condensation under basic conditions.
-
Isomeric Products: Depending on the purity of the starting materials, isomeric dichlorochromone-2-carboxylic acids could be present.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A typical solvent system for TLC analysis would be a mixture of ethyl acetate and hexane.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. | 1. Use freshly prepared or properly stored base (e.g., sodium ethoxide). 2. Optimize reaction temperature and time based on literature procedures or systematic trials. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. 3. Ensure the purity of 2'-hydroxy-3',5'-dichloroacetophenone and diethyl oxalate. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction. 2. Insufficient amount of base or condensing agent. | 1. Increase the reaction time or temperature. 2. Use a stoichiometric excess of the base and diethyl oxalate. |
| Formation of Significant Amounts of Ester Byproduct | Incomplete hydrolysis of the intermediate ester. | 1. Increase the concentration of the acid or base used for hydrolysis. 2. Extend the hydrolysis time or increase the temperature. |
| Complex Mixture of Products/Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reactants. | 1. Carefully control the reaction temperature. 2. Re-evaluate and precisely measure the molar ratios of the reactants and reagents. |
| Difficulty in Isolating the Pure Product | The product may be soluble in the workup solvents or co-precipitate with byproducts. | 1. Adjust the pH of the aqueous solution during workup to ensure the carboxylic acid precipitates. 2. Employ purification techniques such as recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Step 1: Claisen Condensation
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 2'-hydroxy-3',5'-dichloroacetophenone.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add diethyl oxalate to the reaction mixture and continue stirring at room temperature for 2-4 hours, then reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
-
Step 2: Cyclization and Hydrolysis
-
After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
The precipitated solid is the ethyl ester intermediate. Filter and wash with water.
-
Heat the crude ester in a mixture of acetic acid and concentrated hydrochloric acid at reflux for 2-3 hours to effect cyclization and hydrolysis.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitated this compound, wash with cold water, and dry.
-
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (Typical) |
| This compound | C₁₀H₄Cl₂O₄ | 259.04 | Off-white to pale yellow solid | >95% (after recrystallization) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for byproduct formation.
References
Technical Support Center: Synthesis of Chromone-2-Carboxylic Acids from Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chromone-2-carboxylic acids from phenols.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Chromone-2-Carboxylic Acid
Possible Causes:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the condensation or cyclization steps.
-
Sub-optimal reagents: The quality of the starting phenol, diethyl oxalate, or the base used can significantly impact the yield.
-
Presence of deactivating groups: Electron-withdrawing groups on the phenol ring can hinder the reaction.[1]
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Side reactions: Competing reactions, such as coumarin formation, may be consuming the starting materials.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that all starting materials, particularly the phenol and diethyl oxalate, are pure and dry. Use freshly prepared or properly stored base solutions.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. For microwave-assisted synthesis, temperatures around 120°C are often effective.[1]
-
Time: Extend the reaction time for both the initial condensation and the subsequent hydrolysis/cyclization step. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
-
Choice of Base: Sodium methoxide (NaOMe) in methanol has been shown to be effective and can lead to fewer side products compared to sodium ethoxide (EtONa).[1]
-
Consider Microwave Synthesis: Microwave-assisted synthesis can often improve yields and reduce reaction times compared to conventional heating.[1][2]
Problem 2: Formation of a Significant Amount of Coumarin Byproduct
Possible Cause:
-
The reaction conditions, particularly the choice of catalyst, can favor the formation of coumarin isomers. The use of strong protic acids like sulfuric acid in Pechmann-type condensations is known to promote coumarin synthesis.
Troubleshooting Steps:
-
Catalyst Selection: For the synthesis of chromones, phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) are generally preferred over sulfuric acid to minimize coumarin formation.
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Reaction Pathway Control: The specific synthesis route starting from o-hydroxyacetophenones and diethyl oxalate is generally selective for chromone formation. If you are using a different route and observing coumarin formation, consider switching to this more direct method.
Problem 3: Isolation of an Ester Instead of the Carboxylic Acid
Possible Cause:
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This is particularly observed when the phenol ring contains a strong electron-withdrawing group, such as a nitro group. The deactivating nature of the substituent can hinder the hydrolysis of the intermediate ethyl ester.[1][2]
Troubleshooting Steps:
-
Modify Hydrolysis Conditions:
-
Increase the concentration of the acid used for hydrolysis (e.g., from 1M to 6M HCl).[2]
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Prolong the hydrolysis reaction time.
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Consider using a stronger base for saponification followed by acidic workup.
-
-
Alternative Synthetic Strategy: If hydrolysis remains challenging, consider synthesizing the chromone ring with a different protecting group on the carboxylic acid that can be removed under milder conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete according to TLC, but after workup, the yield is very low. What could be the reason?
A1: Low isolated yield despite good conversion on TLC can be due to several factors during workup:
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Product Solubility: The desired chromone-2-carboxylic acid may have some solubility in the aqueous layer, leading to losses during extraction. Ensure the aqueous layer is saturated with NaCl before extraction to decrease the solubility of the organic product.
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Precipitation Issues: If the product is isolated by precipitation, ensure the pH is adjusted correctly to the isoelectric point of the carboxylic acid to maximize precipitation. Cooling the solution can also improve recovery.
-
Emulsion Formation: During extraction, emulsions can form, trapping the product. To break emulsions, you can add brine or small amounts of a different organic solvent.
Q2: I am observing multiple spots on my TLC plate even after optimizing the reaction conditions. How can I purify my chromone-2-carboxylic acid?
A2: Purification of chromone-2-carboxylic acids can be challenging due to their polarity.
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Recrystallization: This is often the most effective method. A suitable solvent system needs to be identified. Mixtures of ethanol/water or dichloromethane/hexane are commonly used.
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Column Chromatography: While sometimes tedious, column chromatography using silica gel can be effective. A gradient elution system starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., hexane to ethyl acetate, followed by the addition of a small amount of acetic acid or methanol) is often necessary.
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Acid-Base Extraction: You can dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated carboxylic acid can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the purified carboxylic acid.
Q3: Can substituents on the starting phenol affect the reaction outcome?
A3: Yes, the nature and position of substituents on the phenol ring have a significant impact.
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Electron-donating groups (e.g., methoxy, methyl) generally facilitate the reaction and can lead to higher yields.[1]
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Electron-withdrawing groups (e.g., chloro, bromo, nitro) can decrease the nucleophilicity of the phenoxide, potentially leading to lower yields and slower reaction rates.[1] As mentioned earlier, strong deactivating groups like nitro can also prevent the final hydrolysis of the ester.[1][2]
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Steric hindrance from bulky ortho substituents can also impede the reaction.
Data Presentation
Table 1: Effect of Substituents on the Phenol Ring on the Yield of Chromone-2-Carboxylic Acid in a Microwave-Assisted Synthesis. [1]
| Entry | Substituent on 2'-Hydroxyacetophenone | Product | Yield (%) |
| 1 | Unsubstituted | 4-Oxo-4H-chromene-2-carboxylic acid | 54 |
| 2 | 5'-Bromo | 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid | 87 |
| 3 | 5'-Chloro | 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid | 71 |
| 4 | 5'-Methyl | 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid | 64 |
| 5 | 4'-Methoxy | 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid | 93 |
| 6 | 5'-Methoxy | 6-Methoxy-4-oxo-4H-chromene-2-carboxylic acid | 81 |
| 7 | 3',4'-Dimethoxy | 7,8-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid | 62 |
Experimental Protocols
Key Experiment: Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids[1]
This protocol describes a general and efficient method for the synthesis of various chromone-2-carboxylic acids from substituted 2'-hydroxyacetophenones.
Materials:
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Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Diethyl oxalate (3.0 eq)
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Sodium methoxide solution in methanol (25% w/w, 2.0 eq)
-
Dioxane
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Hydrochloric acid (6 M)
-
Water
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Dichloromethane
Procedure:
-
In a microwave vial, dissolve the substituted 2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL).
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Add diethyl oxalate (3.49 mmol, 474 µL) and the sodium methoxide solution (2.32 mmol, 531 µL).
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Seal the vial and heat the mixture in a microwave synthesizer at 120°C for 20 minutes.
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Cool the vial, then add 6 M hydrochloric acid (3 mL).
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Reseal the vial and heat again in the microwave synthesizer at 120°C for 40 minutes.
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After cooling, pour the reaction mixture into water (50 mL).
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Collect the resulting precipitate by filtration and wash it thoroughly with water.
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Dry the solid, then wash with dichloromethane and dry again to obtain the pure chromone-2-carboxylic acid.
Mandatory Visualization
Diagrams of Reaction Pathways and Logical Relationships
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
improving the solubility of 6,8-Dichlorochromone-2-carboxylic acid for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 6,8-Dichlorochromone-2-carboxylic acid for successful bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a lipophilic molecule with a relatively high molecular weight, contributing to its low intrinsic aqueous solubility.[1] Like many carboxylic acids, its solubility is highly dependent on pH. In its non-ionized (protonated) form at acidic pH, it is less soluble than in its ionized (deprotonated) salt form at neutral or alkaline pH.[2]
Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What happened?
A2: This is a common issue known as "precipitation upon dilution." While Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, its ability to keep a compound in solution diminishes significantly when diluted into an aqueous medium.[1][3] If the final concentration of the compound in the assay buffer exceeds its aqueous solubility limit, it will precipitate. Many compounds in screening libraries exhibit this behavior.[1][4]
Q3: What is the maximum recommended concentration of DMSO in a cell-based bioassay?
A3: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. The exact tolerance depends on the specific cell line and assay sensitivity.
Q4: What are the primary methods to improve the solubility of a carboxylic acid-containing compound like this one?
A4: The main strategies for enhancing the solubility of acidic compounds include pH adjustment to form a salt, the use of co-solvents, and complexation with solubilizing agents like cyclodextrins.[5][6][7] Each method has its advantages and is suitable for different experimental contexts.
Troubleshooting Guide: Compound Precipitation in Bioassays
This guide provides a logical workflow for addressing solubility issues with this compound.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Halogenated Chromone Derivatives in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halogenated chromone derivatives. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My halogenated chromone derivative appears to be degrading in solution. What are the most common causes?
A1: Halogenated chromone derivatives can be susceptible to degradation under various conditions. The most common causes include:
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pH-mediated hydrolysis: The chromone ring is susceptible to ring-opening reactions, particularly under basic conditions. The presence of halogens can influence the reactivity of the chromone skeleton.
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Photodegradation: Exposure to UV or even ambient light can induce degradation, especially for bromo- and iodo-substituted chromones.
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Solvent-induced degradation: Certain solvents, particularly nucleophilic solvents or those containing impurities, can react with the chromone derivative. For instance, dimethyl sulfoxide (DMSO) can sometimes promote the hydrolysis of halogenated compounds.
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Thermal instability: Elevated temperatures can accelerate degradation reactions. The stability of the carbon-halogen bond generally decreases in the order of F > Cl > Br > I.
-
Oxidative degradation: The presence of oxidizing agents or even dissolved oxygen can lead to the degradation of the chromone core.
Q2: I am seeing an unexpected peak in my HPLC analysis. Could this be a degradation product?
A2: Yes, an unexpected peak in your HPLC chromatogram is a common indicator of degradation. To confirm if the new peak is a degradation product, you can perform a forced degradation study. This involves subjecting your compound to stress conditions (acid, base, oxidation, heat, light) and monitoring the formation of the new peak. If the peak intensity increases under these conditions while the parent compound's peak decreases, it is likely a degradation product. Mass spectrometry (MS) can then be used to identify the structure of this new compound.
Q3: How does the type of halogen (F, Cl, Br, I) affect the stability of the chromone derivative?
A3: The nature of the halogen substituent can significantly impact the stability of the chromone derivative. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This means that iodo- and bromo-substituted chromones are generally more susceptible to degradation, particularly through pathways involving the cleavage of the C-X bond, such as photolytic degradation or nucleophilic substitution. Fluorinated chromones are typically the most stable in this regard.
Q4: Can the position of the halogen on the chromone ring influence its stability?
A4: Yes, the position of the halogen can influence the electronic properties of the chromone ring and thus its stability. For example, a halogen at the 3-position may influence the reactivity of the pyrone ring differently than a halogen on the benzo portion of the chromone. The specific effects will depend on the reaction mechanism of the degradation pathway.
Q5: What are the best practices for storing solutions of halogenated chromone derivatives to minimize degradation?
A5: To minimize degradation, solutions of halogenated chromone derivatives should be:
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Stored at low temperatures (e.g., -20°C or -80°C).
-
Protected from light by using amber vials or by wrapping the vials in aluminum foil.
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Prepared fresh whenever possible.
-
Stored under an inert atmosphere (e.g., argon or nitrogen) if sensitivity to oxidation is a concern.
-
Prepared in high-purity, non-reactive solvents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound in basic solution (e.g., pH > 8) | Base-catalyzed hydrolysis leading to ring-opening. | 1. Adjust the pH of the solution to neutral or slightly acidic conditions if the experimental protocol allows. 2. Use a buffer to maintain a stable pH. 3. If basic conditions are necessary, perform the experiment at a lower temperature and for a shorter duration. |
| Appearance of new peaks upon exposure to light | Photodegradation. | 1. Protect the solution from light at all stages of the experiment (preparation, storage, and analysis). 2. Use amber vials or foil-wrapped containers. 3. If photostability is a major concern, consider synthesizing an analog with a more photostable halogen (e.g., replacing I or Br with Cl or F). |
| Inconsistent results when using DMSO as a solvent | DMSO-mediated degradation. | 1. Use freshly opened, high-purity DMSO. 2. Prepare solutions immediately before use. 3. Consider alternative aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (ACN), but be aware that DMF can also be problematic. 4. If possible, use a less reactive solvent. |
| Degradation observed at elevated temperatures | Thermal decomposition. | 1. Perform experiments at the lowest feasible temperature. 2. If heating is required, minimize the duration of exposure to high temperatures. 3. For iodo- and bromo-substituted derivatives, be particularly cautious with heating. |
| Gradual degradation over time in solution | General instability, possibly due to a combination of factors. | 1. Re-evaluate storage conditions (see FAQ Q5). 2. Perform a systematic stability study to identify the primary degradation factor (pH, light, temperature, etc.). 3. Consider using a different solvent system. |
Quantitative Data on Stability
While specific degradation kinetic data for a wide range of halogenated chromone derivatives is not extensively available in the public domain, the following table provides a generalized overview of the expected relative stability under different stress conditions. The stability is highly dependent on the specific structure of the derivative.
| Stress Condition | Fluorinated Chromone | Chlorinated Chromone | Brominated Chromone | Iodinated Chromone |
| Acidic Hydrolysis (pH < 3) | Generally Stable | Moderately Stable | Moderately Stable | Less Stable |
| Basic Hydrolysis (pH > 8) | Moderately Stable | Susceptible to Degradation | Susceptible to Degradation | Highly Susceptible |
| Oxidative Stress (e.g., H₂O₂) | Generally Stable | Moderately Stable | Susceptible to Degradation | Highly Susceptible |
| Thermal Stress (> 40°C) | Highly Stable | Stable | Moderately Stable | Less Stable |
| Photolytic Stress (UV light) | Moderately Stable | Susceptible to Degradation | Highly Susceptible | Very Highly Susceptible |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Halogenated Chromone Derivative
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of a halogenated chromone derivative.
1. Materials:
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Halogenated chromone derivative
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HPLC grade methanol, acetonitrile, and water
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
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HPLC system with a UV or PDA detector
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pH meter
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Photostability chamber
2. Stock Solution Preparation:
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Prepare a stock solution of the halogenated chromone derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Stress Conditions:
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Acidic Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Keep the solution at room temperature for 24 hours.
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
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Keep the solution at room temperature for 24 hours.
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At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial containing the stock solution in an oven at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
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Expose a vial containing the stock solution to a light source in a photostability chamber (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
Simultaneously, keep a control sample in the dark.
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At the end of the exposure period, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
4. HPLC Analysis:
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Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Analyze the stressed samples and compare the chromatograms to that of the unstressed control sample.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Visualizations
preventing the formation of ester byproducts in chromone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of ester byproducts during chromone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for chromones where ester byproduct formation is a concern?
A1: Ester byproducts can be a significant issue in several common chromone synthesis methods, particularly those involving multi-step reactions with ester intermediates or starting materials. The most notable routes include:
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Baker-Venkataraman Rearrangement followed by Acid-Catalyzed Cyclization: This is a widely used method that starts with an ortho-acylated phenyl ester.[1][2] Incomplete rearrangement or hydrolysis of the starting material can lead to ester impurities.
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Claisen-Schmidt Condensation followed by Cyclization: This route involves the condensation of an o-hydroxyacetophenone with an aldehyde or ketone.[3][4] While not directly involving esters in the main pathway, side reactions or the use of certain starting materials can introduce ester-related impurities.
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Acid-Catalyzed Cyclization of β-ketoesters: Phenols can be reacted with β-ketoesters to form chromones. If the reaction is not driven to completion, unreacted β-ketoester will be a major impurity.
Q2: What are the primary causes of ester byproduct formation in chromone synthesis?
A2: The formation of ester byproducts in chromone synthesis can typically be attributed to one or more of the following factors:
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Incomplete Reaction: In multi-step syntheses, if an intermediate ester is not fully converted to the subsequent product, it will persist as a byproduct.
-
Hydrolysis: The presence of moisture in the reaction mixture can lead to the hydrolysis of ester starting materials or intermediates, especially under basic or acidic conditions.[1]
-
Side Reactions: The starting materials or reagents may undergo unintended side reactions that result in the formation of esters. For example, in reactions involving alcohols and acid catalysts, esterification of the carboxylic acid intermediates or starting materials can occur.[5]
-
Impurities in Starting Materials: The use of starting materials that are contaminated with esters can introduce these impurities into the final product.
Q3: How can I detect the presence of ester byproducts in my reaction mixture?
A3: Several analytical techniques can be used to detect ester byproducts:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the presence of multiple components in your reaction mixture. The ester byproduct will likely have a different Rf value compared to the desired chromone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide definitive structural information. The presence of characteristic ester peaks (e.g., a singlet around 3.5-4.0 ppm for a methyl ester in 1H NMR) can confirm the presence of an ester byproduct.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weight of the components in your mixture, which can help confirm the presence of an ester byproduct.
-
Infrared (IR) Spectroscopy: The presence of a strong C=O stretch characteristic of an ester (typically around 1735-1750 cm-1) in addition to the chromone carbonyl stretch can indicate an ester impurity.
Troubleshooting Guides
Issue 1: Significant amount of unreacted starting ester detected after Baker-Venkataraman rearrangement.
Possible Cause: Incomplete reaction due to insufficient base, short reaction time, or low temperature. The base is crucial for the formation of the enolate, which is necessary for the rearrangement.[2][6]
Troubleshooting Steps:
-
Increase Base Stoichiometry: Ensure at least one equivalent of a strong base (e.g., KOH, NaH) is used. For less reactive substrates, a slight excess of the base may be beneficial.
-
Prolong Reaction Time: Monitor the reaction by TLC. If the starting material is still present after the initial reaction time, extend the time until the starting material spot disappears.
-
Increase Reaction Temperature: Gently heating the reaction mixture can often drive the rearrangement to completion. However, be cautious of potential side reactions at higher temperatures.
-
Choice of Solvent: Use a dry, aprotic solvent like THF, DMSO, or toluene to prevent quenching of the base and hydrolysis of the ester.[1]
Issue 2: Formation of a significant ester byproduct during the acid-catalyzed cyclization of a 1,3-diketone (from Baker-Venkataraman).
Possible Cause: If an alcohol was used as a solvent or is present as an impurity during the acid-catalyzed cyclization step, it can react with any carboxylic acid intermediates that may form, leading to esterification. This is essentially a Fischer esterification reaction.[5]
Troubleshooting Steps:
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Use a Non-Alcoholic Solvent: Conduct the cyclization in a solvent such as acetic acid, toluene, or dioxane.
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Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use to minimize the presence of water, which can facilitate side reactions.
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Optimize Acid Catalyst: Use the appropriate amount and type of acid catalyst (e.g., H2SO4, HCl). Too much acid can sometimes promote side reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for a successful chromone synthesis via the Baker-Venkataraman rearrangement, highlighting conditions that minimize ester byproduct formation.
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Base (Rearrangement) | 1.1 eq. KOH or NaH | To ensure complete enolate formation. | Incomplete reaction, starting ester remains. |
| Solvent (Rearrangement) | Anhydrous THF or Toluene | Aprotic, prevents base quenching and hydrolysis.[1] | Hydrolysis of starting ester. |
| Temperature (Rearrangement) | 50-80 °C | To accelerate the reaction. | Slower reaction at lower temps; side reactions at higher temps. |
| Acid (Cyclization) | 5% H2SO4 in Acetic Acid | Efficient cyclization of the diketone. | Esterification if an alcohol is present. |
| Solvent (Cyclization) | Acetic Acid or Toluene | Non-alcoholic to prevent esterification. | Formation of ester byproducts. |
Experimental Protocols
Protocol 1: Synthesis of Chromone via Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization
This protocol describes the synthesis of a generic chromone from an o-hydroxyacetophenone.
Step 1: Acylation of o-hydroxyacetophenone
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Dissolve o-hydroxyacetophenone (1 eq.) in anhydrous pyridine.
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Cool the solution to 0 °C in an ice bath.
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Add the desired acyl chloride (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude o-acyloxyacetophenone.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the crude o-acyloxyacetophenone from Step 1 in anhydrous toluene.
-
Add powdered KOH (1.5 eq.).
-
Heat the mixture to 80 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and carefully add 1M HCl until the mixture is acidic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate under reduced pressure to yield the crude 1,3-diketone.
Step 3: Acid-Catalyzed Cyclization
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to 100 °C for 1-2 hours.
-
Monitor the reaction by TLC for the formation of the chromone.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude chromone.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Baker-Venkataraman reaction pathway and potential byproduct formation.
Caption: Troubleshooting logic for addressing ester byproduct formation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
Technical Support Center: Alternative Catalysts for Chromone Ring Cyclization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for alternative catalytic methods in chromone ring cyclization.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments, offering potential solutions and preventative measures.
Palladium-Catalyzed Cyclization
Q1: Why is my palladium-catalyzed cyclization reaction showing low to no yield?
A1: Low yields in palladium-catalyzed chromone synthesis can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure that the catalyst has been stored under inert conditions and handle it quickly to minimize exposure to air and moisture. Consider using a freshly opened batch of catalyst or a glovebox for reaction setup.
-
Ligand Decomposition: The phosphine ligands often used in these reactions are susceptible to oxidation. Use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Poor Substrate Purity: Impurities in the starting materials can poison the catalyst. Purify your substrates (e.g., o-iodophenols and terminal acetylenes) by recrystallization or column chromatography before use.
-
Incorrect Reaction Conditions: The reaction temperature and time are critical. If the temperature is too low, the reaction may not proceed; if it's too high, side reactions or catalyst decomposition can occur. Optimize the temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1]
Q2: I am observing the formation of multiple side products in my palladium-catalyzed reaction. What could be the cause?
A2: The formation of side products is often due to:
-
Homocoupling of Alkynes: This is a common side reaction. To minimize it, ensure a slow addition of the alkyne to the reaction mixture.
-
Protodeiodination of the Starting Material: This can occur if there are acidic protons in the reaction mixture. Ensure your base is sufficiently strong and used in the correct stoichiometric amount.
-
Ligand-Related Side Reactions: Some phosphine ligands can undergo side reactions. Consider screening different ligands to find one that is more stable under your reaction conditions.
Rhodium-Catalyzed C-H Activation/Annulation
Q1: My rhodium-catalyzed C-H activation/annulation reaction is not proceeding to completion. What should I check?
A1: Incomplete conversion in rhodium-catalyzed reactions can be due to:
-
Insufficient Catalyst Loading: While rhodium catalysts are very active, a certain minimum loading is required. Try incrementally increasing the catalyst loading.
-
Inappropriate Oxidant: Many Rh(III)-catalyzed reactions require an external oxidant. Ensure the oxidant is fresh and added in the correct proportion.
-
Steric Hindrance: Highly substituted substrates may react slower. In such cases, increasing the reaction temperature or time might be necessary.[1]
Q2: How can I improve the regioselectivity of my rhodium-catalyzed chromone synthesis?
A2: Regioselectivity is a common challenge. To improve it:
-
Choice of Directing Group: The directing group on your substrate plays a crucial role. A well-chosen directing group can pre-orient the molecule for the desired C-H activation.
-
Ligand Modification: The steric and electronic properties of the ligand on the rhodium catalyst can influence the regioselectivity. Experiment with different ligands to find the optimal one for your substrate.
Ytterbium Triflate (Yb(OTf)₃)-Catalyzed Synthesis
Q1: The yield of my Yb(OTf)₃-catalyzed cyclization is lower than expected. What are the possible reasons?
A1: Lower than expected yields with Yb(OTf)₃ can be attributed to:
-
Water Content: Ytterbium triflate is water-tolerant, but excess water can still negatively impact the reaction by hydrolyzing the catalyst or reacting with the starting materials. Use anhydrous solvents for the best results.
-
Catalyst Loading: While catalytic amounts are sufficient, the optimal loading can vary depending on the substrate. Perform a catalyst loading study to find the ideal concentration.
-
Reaction Temperature: These reactions are often sensitive to temperature. Ensure uniform and accurate heating. For microwave-assisted syntheses, use a dedicated microwave reactor with temperature feedback control.
Q2: I am having trouble recovering and reusing my Yb(OTf)₃ catalyst. What is the best practice?
A2: Yb(OTf)₃ can often be recovered and reused. After the reaction, the catalyst can sometimes be precipitated by the addition of a non-polar solvent. The solid can then be filtered, washed, and dried for reuse. However, its activity may decrease with each cycle.
Lipase-Catalyzed Oxidative Cyclization
Q1: My lipase-catalyzed reaction is very slow or not working at all. What could be the issue?
A1: Enzymatic reactions are sensitive to their environment:
-
Enzyme Denaturation: Lipases can be denatured by high temperatures or extreme pH. Ensure your reaction conditions are within the optimal range for the specific lipase you are using (e.g., Novozym 435 often works well at room temperature).[2][3][4]
-
Incorrect Solvent: The choice of solvent is critical for enzyme activity. Ethyl acetate is often a good choice as it also serves as a substrate for the in-situ generation of the peroxyacetic acid oxidant.[2][4]
-
Inhibitors: Impurities in your substrate or solvent can act as enzyme inhibitors. Ensure high purity of all reaction components.
Q2: How can I improve the yield and reusability of the lipase catalyst?
A2: To enhance performance:
-
Optimal Oxidant Concentration: The concentration of the oxidant (e.g., urea-hydrogen peroxide) is crucial. Too little will limit the reaction rate, while too much can potentially damage the enzyme.[2][4]
-
Immobilized Enzyme: Using an immobilized lipase, such as Novozym 435, greatly simplifies catalyst recovery (by simple filtration) and improves its stability and reusability.[2][4]
Microwave-Assisted Synthesis
Q1: My microwave-assisted chromone synthesis is giving a complex mixture of products. How can I troubleshoot this?
A1: Microwave synthesis requires careful optimization:
-
Hotspot Formation: Uneven heating can lead to localized "hotspots" where decomposition and side reactions occur. Ensure efficient stirring and consider using a microwave reactor with a rotating platform.
-
Solvent Choice: The solvent's dielectric properties determine how efficiently it absorbs microwave energy. Choose a solvent that heats effectively but does not lead to excessive pressure buildup.
-
Reaction Time and Temperature: Microwaves can accelerate reactions dramatically. It is crucial to carefully control the reaction time and temperature to avoid over-reaction and decomposition. Start with short reaction times and monitor the progress closely.[5][6][7]
Quantitative Data Summary
The following tables provide a summary of quantitative data for different alternative catalytic systems for chromone synthesis.
Table 1: Comparison of Metal-Catalyzed Chromone Synthesis
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd-Catalyzed | ||||||
| Pd(PPh₃)₄/CuI | o-Iodophenol, Terminal Alkyne | DMF | 100 | 12 | 75-95 | [1] |
| PdCl₂(PPh₃)₂ | o-Iodophenol, Terminal Alkyne | Amine | 80 | 8 | 80-92 | |
| Rh-Catalyzed | ||||||
| [RhCp*Cl₂]₂/AgSbF₆ | Salicylaldehyde, Alkyne | DCE | 80 | 24 | 65-90 | |
| [Rh(cod)Cl]₂/dppe | 2'-Hydroxyacetophenone, Alkyne | Toluene | 110 | 12 | 70-88 | |
| Yb(OTf)₃-Catalyzed | ||||||
| Yb(OTf)₃ | 2'-Hydroxychalcone | Acetonitrile | Reflux | 3 | 85-95 | [8] |
| Yb(OTf)₃ (Microwave) | 2'-Hydroxyacetophenone, Aldehyde | None | 120 | 0.25 | 88-96 |
Table 2: Comparison of Non-Metal and Biocatalytic Chromone Synthesis
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acid-Catalyzed | ||||||
| H₂SO₄ | 1-(2-Hydroxyphenyl)-3-aryl-1,3-propanedione | Acetic Acid | Reflux | 2 | 80-90 | [9] |
| Amberlyst-15 | Enaminone | Toluene | RT | 1 | 85-95 | [10] |
| Lipase-Catalyzed | ||||||
| Novozym 435 | o-Hydroxyphenyl enaminone, UHP | Ethyl Acetate | RT | 0.5 | 81-98 | [2][3][4] |
| Microwave-Assisted | ||||||
| CuCl₂ (Microwave) | 1-(2-Hydroxyaryl)-3-aryl-1,3-propanedione | Ethanol | 100 | 0.08 | 85-95 | [11] |
| No Catalyst (Microwave) | 2'-Hydroxyacetophenone, DMF-DMA | None | 150 | 0.17 | 90-98 | [12] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of 3-Hydroxychromones[2]
-
Reaction Setup: To a round-bottom flask, add o-hydroxyphenyl enaminone (1 mmol), urea-hydrogen peroxide (UHP, 1.2 mmol), and Novozym 435 (10 mg protein content).
-
Solvent Addition: Add ethyl acetate (1 mL) to the flask.
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:2) mobile phase.
-
Workup: Upon completion, filter the reaction mixture to recover the immobilized enzyme. Wash the residue with ethyl acetate.
-
Purification: Combine the organic phases and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel using an ethyl acetate/hexane (1:2) eluent to afford the pure 3-hydroxychromone.
Protocol 2: Microwave-Assisted Synthesis of Chromone-2-carboxylic Acids[12]
-
Reactant Preparation: In a microwave reaction vessel, dissolve 2'-hydroxyacetophenone derivative (1 mmol) and diethyl oxalate (1.2 mmol) in anhydrous ethanol (3 mL).
-
Base Addition: Add sodium ethoxide (2.5 mmol) to the solution.
-
Microwave Irradiation (Step 1): Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes.
-
Hydrolysis (Step 2): After cooling, add 1 M HCl (3 mL) to the reaction mixture.
-
Microwave Irradiation (Step 2): Irradiate the mixture again at 120°C for 30 minutes.
-
Isolation: After cooling to room temperature, the product often precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
The following diagrams illustrate key workflows and mechanistic pathways in alternative chromone synthesis.
References
- 1. Chromone and flavone synthesis [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Halogenated Chromones: A Comparative Guide to Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold, a privileged structure in medicinal chemistry, has been the foundation for developing a multitude of potent enzyme inhibitors. The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto this scaffold significantly modulates the molecule's electronic properties, lipophilicity, and potential for specific interactions like halogen bonding, thereby influencing its inhibitory activity and selectivity. This guide provides a comparative analysis of halogenated chromones as inhibitors of key enzymes implicated in neurodegenerative diseases, inflammation, and cancer, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of halogenated chromones is critically dependent on the nature of the halogen and its position on the chromone ring. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for a selection of halogenated chromones against several important enzyme targets.
Table 1: Inhibition of Monoamine Oxidase B (MAO-B)
MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a major strategy in the treatment of Parkinson's disease.
| Compound Class | Halogen & Position | R-Group / Substitution | Target | IC50 (nM) | Ki (µM) |
| Flavone | 5-F | 4'-OCH3 | MAO-B | 16[1] | - |
| Flavone | 5-Cl | 4'-OCH3 | MAO-B | 240[1] | - |
| Chromone | 6-Br-benzyloxy | 3-CHO | MAO-B | 3.7[2] | - |
| Chromone | 6-Br-benzyloxy | 3-COOH | MAO-B | 2.8[2] | - |
| Chalcone | Bromo-subst. (CHB3) | - | MAO-B | 6.2[3] | 0.0078[3] |
| Chalcone | Fluoro-subst. (CHF3) | - | MAO-B | 11[3] | 0.0068[3] |
| Flavone | 7-F | 4'-OCH3 (Compound 11a) | MAO-B | 20[1] | - |
| Flavone | 7-Cl | 4'-OCH3 (Compound 11g) | MAO-B | 21[1] | - |
Note: Flavones and Chalcones are structurally related to the core chromone scaffold.
Table 2: Inhibition of Sirtuin 2 (SIRT2)
SIRT2 is a NAD+-dependent deacetylase involved in cell cycle regulation and is a target for neurodegenerative diseases and cancer.
| Compound Class | Halogen & Position | R-Group / Substitution | Target | IC50 (µM) |
| Chroman-4-one | 8-Br, 6-Cl | 2-pentyl | SIRT2 | 4.5[4] |
| Chroman-4-one | 6,8-di-Br | 2-pentyl | SIRT2 | 1.5[5] |
| Chroman-4-one | 6-Br, 8-Cl | 2-pentyl | SIRT2 | 1.8[6] |
| Chromone | 3-acetamido-phenethyl | Halogen not specified | SIRT2 | 29[6] |
Note: Chroman-4-ones are reduced derivatives of chromones.
Table 3: Inhibition of p38α MAP Kinase
p38α is a mitogen-activated protein kinase involved in cellular responses to stress and inflammation, making it a target for inflammatory diseases and cancer.
| Compound Class | Halogen & Position | R-Group / Substitution | Target | IC50 (nM) |
| Chromone | 3-(4-F-phenyl) | 2-(2-amino-4-pyridyl) | p38α | 17[7] |
| Chromone | 3-(4-F-phenyl) | 2-(4-pyridyl) | p38α | 813 |
| Chromone | 3-(4-F-phenyl) | 2-(2-Cl-4-pyridyl) | p38α | 1380 |
Table 4: Inhibition of Acetylcholinesterase (AChE)
AChE inhibition is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing acetylcholine levels in the brain.
| Compound Class | Halogen & Position | R-Group / Substitution | Target | IC50 (nM) |
| Substituted Chromone | Cyano-substituted (CyC) | Halogen not specified | AChE | 85.12[8] |
| Substituted Chromone | Amino-substituted (AMC) | Halogen not specified | AChE | 103.09[8] |
| Tacrine Analog | 6-Cl | Tetrahydroacridine core | AChE | Stronger than Tacrine[9] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzyme inhibition assays cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Reagents:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: 1 U/mL in Assay Buffer.
-
Substrate: 14 mM Acetylthiocholine iodide (ATCI) in ultrapure water.
-
DTNB Reagent: 10 mM DTNB in Assay Buffer.
-
Inhibitor Stock: Halogenated chromone dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: 5% Sodium Dodecyl Sulfate (SDS).
-
-
Procedure:
-
Prepare serial dilutions of the halogenated chromone inhibitors in the assay buffer.
-
In a 96-well plate, add 140 µL of Assay Buffer, 10 µL of the inhibitor solution (or solvent for control), and 10 µL of the AChE solution to each well.[10]
-
Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[11]
-
Add 10 µL of DTNB reagent to each well.[10]
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.[10]
-
Shake the plate for 1 minute and incubate for 10 minutes at room temperature.[10]
-
Stop the reaction by adding 20 µL of 5% SDS solution.[10]
-
Measure the absorbance at 412 nm using a microplate reader.[10][11]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase B (MAO-B) Fluorometric Inhibition Assay
This assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-B catalyzed deamination of a substrate. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.
-
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
MAO-B Enzyme: Recombinant human MAO-B.
-
MAO-B Substrate: Specific substrate for fluorometric assay (e.g., kynuramine or a commercial substrate).[12]
-
Developer Mix: Containing a fluorescent probe (e.g., OxiRed™) and HRP.
-
Inhibitor Stock: Halogenated chromone dissolved in a suitable solvent.
-
Positive Control: A known MAO-B inhibitor (e.g., Selegiline).
-
-
Procedure:
-
Prepare serial dilutions of the halogenated chromone inhibitors. The final solvent concentration should not exceed 2%.[5]
-
Prepare the enzyme solution by diluting the MAO-B enzyme in the assay buffer.
-
In a 96-well black plate, add 50 µL of the enzyme solution to wells containing 10 µL of the diluted test compounds, positive control, or solvent control.[5]
-
Incubate for 10-15 minutes at 37°C.[5]
-
Prepare the substrate solution by mixing the MAO-B substrate and the developer mix.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.[5]
-
Immediately begin measuring the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C for 10-40 minutes.[5]
-
Calculate the reaction rate from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition relative to the solvent control and calculate the IC50 value.
-
SIRT2 Fluorogenic Inhibition Assay
This assay involves the deacetylation of a fluorogenic peptide substrate by SIRT2. A developer solution then cleaves the deacetylated substrate to release a fluorescent group.
-
Reagents:
-
Assay Buffer: Provided in commercial kits (e.g., 50 mM Tris, pH 8.0, 137 mM NaCl, 2.7 mM KCl).
-
SIRT2 Enzyme: Recombinant human SIRT2.
-
Substrate/Cofactor Mix: Containing a fluorogenic acetylated peptide substrate and NAD+.
-
Developer Solution: Contains a protease (e.g., trypsin) to cleave the deacetylated substrate.
-
Inhibitor Stock: Halogenated chromone dissolved in a suitable solvent.
-
Positive Control: A known SIRT inhibitor (e.g., Nicotinamide).[13]
-
-
Procedure:
-
Prepare serial dilutions of the halogenated chromone inhibitors in Assay Buffer.
-
In a 96-well black plate, add SIRT2 enzyme to each well.
-
Add the diluted inhibitor solutions (or solvent control/positive control) to the wells.[2]
-
Incubate for 5-10 minutes at 37°C to facilitate inhibitor binding.[2]
-
Initiate the reaction by adding the Substrate/Cofactor Mix to each well.[14]
-
Add the Developer Solution to each well.[2]
-
Incubate for 10-30 minutes at 37°C, protected from light.[2][14]
-
Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/465 nm or 395/541 nm).[2][14]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
p38α MAP Kinase Radiometric Assay
This classic kinase assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific peptide or protein substrate.
-
Reagents:
-
Kinase Buffer: e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.
-
p38α Kinase: Active, purified p38α enzyme.
-
Substrate: A specific substrate for p38α, such as ATF2 protein.[15][16]
-
ATP Mix: A mix of unlabeled ATP and [γ-³³P]-ATP.
-
Inhibitor Stock: Halogenated chromone dissolved in a suitable solvent.
-
Stop Solution: 0.5% Phosphoric acid.
-
P81 Phosphocellulose paper.
-
-
Procedure:
-
Prepare serial dilutions of the halogenated chromone inhibitors.
-
Add the inhibitor solution (or solvent control) to a reaction tube/well.
-
Add the p38α kinase and the substrate (e.g., ATF2) to the tube.
-
Initiate the reaction by adding the ATP mix. The final volume is typically 25 µL.[9]
-
Incubate the reaction mixture in a water bath at 30°C for 15-30 minutes.[9]
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.[9]
-
Wash the P81 papers multiple times (e.g., 4 times for 5 minutes each) with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.[9]
-
Perform a final wash with acetone and allow the papers to air dry.[9]
-
Quantify the radioactivity on each paper square using a scintillation counter or a phosphorimager.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
References
- 1. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
A Comparative In Vitro Analysis of Chromone Derivatives and Standard Antifungal Agents
An Examination of Antifungal Efficacy, Experimental Protocols, and Mechanisms of Action
In the ongoing search for novel antifungal agents to combat the rise of drug-resistant fungal infections, chromone derivatives have emerged as a promising class of heterocyclic compounds. While direct in vitro antifungal data for 6,8-Dichlorochromone-2-carboxylic acid is not extensively available in peer-reviewed literature, this guide provides a comparative analysis of the broader class of chromone derivatives against established antifungal drugs, leveraging available experimental data. This guide will be of interest to researchers, scientists, and drug development professionals working in the field of mycology and infectious diseases.
Comparative Antifungal Activity
The in vitro antifungal efficacy of various chromone derivatives has been evaluated against several pathogenic Candida species. The most common metric for quantifying antifungal activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below summarizes the MIC values for different chromone derivatives compared to the standard antifungal agent, Amphotericin B.
| Compound/Drug | Candida albicans (ATCC 10231) MIC (µg/mL) | Candida glabrata (KCTC 17228) MIC (µg/mL) | Candida parapsilosis (ATCC 22019) MIC (µg/mL) | Candida auris (KCTC 17809) MIC (µg/mL) |
| Chromone Derivatives | ||||
| 6-bromochromone-3-carbonitrile | 5 | 5 | 5 | >50 |
| chromone-3-carbonitrile | 20 | 20 | 20 | >50 |
| 6-isopropylchromone-3-carbonitrile | 50 | 50 | 50 | >50 |
| 6-methylchromone-3-carbonitrile | 50 | 50 | 50 | >50 |
| Standard Antifungal Agent | ||||
| Amphotericin B | < 5 | < 5 | < 5 | < 5 |
Data sourced from a study on the antifungal activities of 27 different chromones.[1]
Notably, a study investigating the antibiofilm properties of various chromones identified 6,8-dichlorochromone-3-carbonitrile , a close structural analog of the topic compound, as a potent inhibitor of Candida albicans biofilm formation, showing over 95% inhibition at a concentration of 10 µg/mL.[1] While MIC values for this specific dichlorinated compound were not detailed in the referenced study, its significant antibiofilm activity suggests a potential antifungal effect.
Experimental Protocols
The determination of in vitro antifungal activity for chromone derivatives and standard antifungal agents is typically conducted following standardized methodologies to ensure reproducibility and comparability of results.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Assay
A widely accepted protocol for determining the MIC of antifungal agents is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow:
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Preparation of Antifungal Agents: The test compounds, including chromone derivatives and standard antifungals, are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).[1]
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing a growth medium such as RPMI-1640.
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared to a specific concentration (e.g., 1-5 x 10^3 cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[1]
Mechanisms of Action: An Overview
The precise mechanism of action for many chromone derivatives is still under investigation; however, some studies suggest that they may exert their antifungal effects by disrupting the fungal cell membrane.[2] In contrast, the mechanisms of established antifungal agents are well-characterized.
Signaling Pathways and Cellular Targets of Antifungal Agents
Caption: Mechanisms of action for different antifungal classes.
-
Chromone Derivatives: Some evidence suggests that certain chromone derivatives may target the fungal plasma membrane, leading to its disruption.[2] One study on (E)-benzylidene-chroman-4-one indicated that its antifungal effect likely occurs due to its action on the plasma membrane.[2] Another study on chromone-3-carbonitriles showed that the most active compound downregulated genes related to hyphae formation and biofilm development in C. albicans.[1]
-
Polyenes (e.g., Amphotericin B): This class of antifungals binds to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores in the membrane, causing leakage of essential intracellular components and ultimately leading to fungal cell death.
-
Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane.
Conclusion
While data on this compound is limited, the broader class of chromone derivatives demonstrates significant in vitro antifungal and antibiofilm activity against various Candida species.[1] Notably, compounds with a 3-carbonitrile motif, including halogenated derivatives, have shown promising MIC values.[1] The postulated mechanism of action for some chromones, involving the disruption of the fungal cell membrane, presents a different therapeutic target compared to established agents like azoles. Further research into the structure-activity relationships, mechanism of action, and in vivo efficacy of dichlorinated chromone derivatives is warranted to fully assess their potential as a new class of antifungal agents.
References
A Researcher's Guide to Validating the Mechanism of Action of Chromone Derivatives in Cell Lines
This guide provides a comparative overview of the mechanisms of action of various chromone derivatives in cancer cell lines, supported by experimental data and detailed protocols. Chromone scaffolds are recognized as privileged structures in drug discovery, forming the backbone of compounds with a wide range of pharmacological activities, including anticancer effects.[1][2][3] Understanding their precise mechanism of action is crucial for the development of targeted cancer therapies.
Comparative Efficacy of Chromone Derivatives
Chromone derivatives exert their anticancer effects through various mechanisms, often demonstrating cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Key Findings | Reference |
| Compound 15a (Furoxan derivative) | K562 (Leukemia) | 3.2 (Apoptotic Rate: 51.87%) | Induces apoptosis via both endogenous and exogenous pathways; causes S-phase cell cycle arrest.[1][4] | [1][4] |
| Compound 8 (ULK1 Inhibitor) | SW620 (Colorectal Cancer) | 3.2 | Surpasses 5-fluorouracil in cytotoxicity; induces cell cycle arrest and apoptosis.[5] | [5] |
| Compound 7l (Benzothiazole derivative) | HCT116 (Colon Cancer) | N/A (Viability ≤50% at 10 µM) | Potent inhibitor of ATR kinase, a key regulator in the DNA damage response pathway.[6] | [6] |
| Compound 7l (Benzothiazole derivative) | HeLa (Cervical Cancer) | N/A (Viability ≤50% at 10 µM) | Inhibits phosphorylation of Chk1, a downstream target of ATR kinase.[6] | [6] |
| Compound 5i (Chromone-2-aminothiazole) | HL-60 (Leukemia) | 0.25 | Potent inhibitor of protein kinase CK2; induces apoptosis and cell cycle arrest.[7] | [7] |
| Compound 1k (Chroman-4-one derivative) | SIRT2 (Enzyme Assay) | 10.6 | Selective inhibitor of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer.[8] | [8] |
| Flavopiridol (Flavone derivative) | N/A | N/A | First-in-class cyclin-dependent kinase (CDK) inhibitor that blocks cell cycle progression.[1] | [1] |
| LY294002 (Chromone derivative) | N/A | N/A | A well-known inhibitor of the phosphatidylinositol-3-kinase (PI3K) signaling pathway.[1] | [1] |
Key Signaling Pathways and Mechanisms of Action
Chromone derivatives influence several critical signaling pathways within cancer cells to induce cell death and inhibit proliferation. The primary mechanisms involve the induction of apoptosis and the modulation of key protein kinase cascades like PI3K/Akt and MAPK.
Induction of Apoptosis
A common mechanism of action for chromone derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: Some derivatives trigger mitochondrial membrane potential depolarization, leading to the release of cytochrome c into the cytosol. This activates a caspase cascade (e.g., Caspase-9 and Caspase-3), ultimately leading to cell death.[9]
-
Extrinsic Pathway: Certain compounds can increase the expression of death receptors like Trail R2/DR5, initiating apoptosis through an external signal.[1][4]
-
Pro-apoptotic Proteins: An increase in the expression of pro-apoptotic proteins such as Bax and Bad is frequently observed.[1][4]
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12] Several chromone derivatives, most notably LY294002, function as inhibitors of this pathway, blocking downstream signaling that would otherwise promote cancer cell survival.[1]
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for regulating cellular processes like proliferation, differentiation, and stress response.[13] Certain chromone derivatives have been shown to inhibit key components of this pathway, such as p38 MAPK.[14][15][16] For instance, the derivative DCO-6 was found to inhibit the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, thereby exerting anti-inflammatory effects.[14][15]
Experimental Protocols for Mechanism Validation
Validating the mechanism of action of chromone derivatives requires a series of well-established molecular and cellular biology techniques.
General Experimental Workflow
A typical workflow to validate the mechanism of action involves progressing from general cytotoxicity screening to specific molecular target identification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Induction of ROS by a novel chromone linked nitrone derivative promotes mitochondria mediated caspase dependent apoptosis in HepG2 and HeLa cells - World Scientific News [worldscientificnews.com]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 13. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 14. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Halogenated Chromones: A Comparative Analysis of Dichlorinated and Brominated Derivatives in Cancer Cell Cytotoxicity
A detailed examination of dichlorinated and brominated chromone derivatives reveals nuanced differences in their cytotoxic effects against cancer cell lines. This guide synthesizes available experimental data to provide a comparative overview of their bioactivity, offering insights for researchers in drug discovery and medicinal chemistry.
The core structure of chromone has long been a scaffold of interest in the development of new therapeutic agents due to its diverse biological activities.[1][2] Modification of this structure, particularly through halogenation, has been a key strategy to enhance potency and modulate pharmacological properties. This comparison focuses on the cytotoxic bioactivity of dichlorinated and brominated chromone derivatives, drawing on data from studies that have synthesized and evaluated these compounds against various cancer cell lines.
Comparative Cytotoxicity
Recent studies have explored the cytotoxic potential of halogenated dihydropyrano[3,2-b]chromene derivatives, synthesized from 6-chloro- and 6-bromo-3-hydroxychromone precursors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against the MCF-7 human breast cancer cell line, providing a direct comparison of their cytotoxic efficacy.
| Compound ID | Halogen at C-8 | R Group (at C-4) | IC50 (µM) against MCF-7 Cells |
| 6a | Cl | 4-Nitrophenyl | 39.75 |
| 6b | Cl | 4-Methylphenyl | 48.11 |
| 6c | Cl | 4-Methoxyphenyl | 55.23 |
| 6d | Cl | 3-Nitrophenyl | 31.02 |
| 6e | Cl | Phenyl | 42.58 |
| 6f | Br | Phenyl | 51.21 |
| 6g | Br | 4-Chlorophenyl | 35.84 |
| 6h | Br | 4-Bromophenyl | 63.72 |
| 6i | Br | 4-Fluorophenyl | 58.04 |
| 6j | Br | 4-Nitrophenyl | 29.17 |
Data extracted from Sabouri et al., 2023.[3]
From the data presented, it is evident that both chlorinated and brominated derivatives exhibit cytotoxic activity against the MCF-7 cell line. Notably, the brominated derivative with a 4-nitrophenyl group (6j ) displayed the lowest IC50 value (29.17 µM), indicating the highest potency among the tested compounds in this series. Its chlorinated counterpart (6a ) also showed significant activity with an IC50 of 39.75 µM. Conversely, the brominated derivative with a 4-bromophenyl group (6h ) showed the least activity (IC50 = 63.72 µM). This suggests that the interplay between the halogen at the C-8 position and the substituent at the C-4 position is crucial in determining the overall cytotoxicity.
Experimental Protocols
The synthesis and biological evaluation of these compounds followed specific experimental procedures.
General Synthesis of Halogenated Dihydropyrano[3,2-b]chromene Derivatives
The synthesis of the compared 8-chloro- and 8-bromo-dihydropyrano[3,2-b]chromene derivatives was achieved through a one-pot, three-component reaction.[3] The key starting materials were the respective 6-chloro- or 6-bromo-3-hydroxychromone.
A mixture of the appropriate halogenated 3-hydroxychromone (1 equivalent), an aromatic aldehyde (1 equivalent), and malononitrile (1.05 equivalents) was refluxed in ethanol in the presence of a catalytic amount of triethylamine. The reaction progress was monitored by thin-layer chromatography. Upon completion, the resulting solid product was filtered and purified by recrystallization to yield the final dihydropyrano[3,2-b]chromene derivative.
Cytotoxicity Evaluation by MTT Assay
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MCF-7 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Following the treatment period, the MTT reagent (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was then measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Visualizing the Methodologies
To further clarify the processes involved, the following diagrams illustrate the general synthetic workflow and the principle of the MTT assay.
Caption: Synthetic workflow for halogenated chromone derivatives.
Caption: Principle of the MTT cytotoxicity assay.
References
- 1. Synthesis of Dihydrobenzofuro[3,2‐b]chromenes as Potential 3CLpro Inhibitors of SARS‐CoV‐2: A Molecular Docking and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Unlocking the Therapeutic Potential of Chromone-2-Carboxylic Acids: A Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of substituted chromone-2-carboxylic acids and their derivatives, focusing on how specific chemical modifications influence their therapeutic potential. The information presented is supported by experimental data to facilitate informed decisions in drug design and discovery programs.
The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of chromone-2-carboxylic acid, in particular, have been extensively investigated for various therapeutic applications, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The ease of functionalization at the carboxylic acid group, typically to form carboxamides, allows for a systematic exploration of the structure-activity relationship (SAR).
Comparative Analysis of Biological Activity
The biological activity of substituted chromone-2-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on both the chromone ring and the appended moieties. The following table summarizes the quantitative data from various studies, primarily focusing on the anticancer and monoamine oxidase (MAO) inhibitory activities of chromone-2-carboxamides.
| Compound ID | Chromone Substituents | Amide Substituent (R) | Target/Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 1 | 5,7-dimethoxy | 4-hydroxyphenyl | MCF-7 | 29.5 | [2] |
| 2 | 5,7-dimethoxy | 4-hydroxyphenyl | Ishikawa | 25.7 | [2] |
| 3 | Unsubstituted | 2-furylmethylene | MDA-MB-231 | 14.8 | [4] |
| 4 | Unsubstituted | α-methylated N-benzyl | MDA-MB-231 | 17.1 | [4] |
| 5 | Unsubstituted | N-propyl | MCF-7 | Comparable to Tamoxifen | [1] |
| 6 | Unsubstituted | Phenyl | MOLT-4 | 24.4 ± 2.6 | [5] |
| 7 | Unsubstituted | Phenyl | HL-60 | 42.0 ± 2.7 | [5] |
| 8 | Unsubstituted | Phenyl | MCF-7 | 68.4 ± 3.9 | [5] |
| 9 | 6-methyl | N-(3,4-dihydroisoquinolin-2-yl) | MDA-MB-231 | 0.82 µg/mL | [3] |
| 10 | Unsubstituted | - | hMAO-A | Inactive | [5][6] |
| 11 | Unsubstituted | - | hMAO-B | Inactive | [5][6] |
| 12 (Isomer) | Chromone-3-carboxylic acid | - | hMAO-B | 0.048 | [5] |
Key SAR Observations:
-
Anticancer Activity: The nature of the substituent on the amide nitrogen is a critical determinant of cytotoxic activity. Aromatic and heteroaromatic moieties, such as a 4-hydroxyphenyl group or a furylmethylene group, have been shown to confer potent activity against breast and endometrial cancer cell lines.[2][4] The presence of methoxy groups at the 5 and 7 positions of the chromone ring also appears to be favorable for anticancer activity.[2]
-
Monoamine Oxidase (MAO) Inhibition: Interestingly, chromone-2-carboxylic acid and its simple amide derivatives are largely inactive as MAO inhibitors.[5][6] In stark contrast, the isomeric chromone-3-carboxylic acid is a potent and selective inhibitor of MAO-B.[5] This highlights a critical positional requirement for the carboxylic acid group for this specific biological target. The presence of a C6-carboxylic acid group has been found to significantly diminish MAO inhibitory activity.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data in this guide.
Synthesis of Substituted Chromone-2-Carboxamides
A common synthetic route to chromone-2-carboxamides involves a two-step process:
-
Synthesis of Chromone-2-Carboxylic Acid: This is often achieved through the hydrolysis of the corresponding ethyl ester. A typical procedure involves refluxing the ethyl chromone-2-carboxylate with a mixture of glacial acetic acid and concentrated hydrochloric acid (2:1 v/v) for 12 hours.[2] Alternatively, microwave-assisted synthesis from 2'-hydroxyacetophenones and diethyl oxalate in the presence of a base like sodium ethoxide provides a rapid and efficient route to various substituted chromone-2-carboxylic acids.[8]
-
Amide Coupling: The resulting chromone-2-carboxylic acid is then coupled with a desired amine. A common method involves activating the carboxylic acid, for instance, by converting it to the acyl chloride using an agent like phosphorus pentachloride in a dry solvent such as cyclohexane.[1][3] The acyl chloride is then reacted with the appropriate substituted amine in the presence of a base like triethylamine to yield the target carboxamide.[1][3] Another approach utilizes coupling agents like diphenylphosphorylazide (DPPA) in a solvent such as N,N-dimethylformamide (DMF).[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds against various cancer cell lines are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50/GI50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50 or GI50) is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable tools for conceptualizing complex relationships and processes in drug discovery.
Caption: Key structural features influencing the biological activity of chromone-2-carboxylic acid derivatives.
Caption: A typical workflow for the synthesis and evaluation of chromone-2-carboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
benchmarking 6,8-Dichlorochromone-2-carboxylic acid against known MAO-B inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of novel compounds, such as 6,8-Dichlorochromone-2-carboxylic acid, against established Monoamine Oxidase-B (MAO-B) inhibitors. Due to the current lack of publicly available experimental data for this compound's MAO-B inhibitory activity, this document will focus on presenting the profiles of well-characterized inhibitors—Selegiline, Rasagiline, and Safinamide—and detailing the necessary experimental protocols for a comprehensive comparative analysis.
Introduction to MAO-B Inhibition
Monoamine Oxidase-B is a crucial enzyme responsible for the degradation of neurotransmitters in the brain, most notably dopamine.[1][2] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy primarily employed in the management of Parkinson's disease.[1] Selective MAO-B inhibitors are favored as they avoid the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.
Established MAO-B Inhibitors: A Benchmark
Selegiline, Rasagiline, and Safinamide are clinically approved MAO-B inhibitors. Understanding their biochemical and pharmacokinetic profiles is essential for evaluating the potential of new chemical entities. Selegiline and Rasagiline are irreversible inhibitors, forming a covalent bond with the enzyme, while Safinamide is a reversible inhibitor.[3]
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for the benchmark MAO-B inhibitors. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| Selegiline | ~3.63 - 6.8 | ~944 - 1700 | > 100 |
| Rasagiline | ~4.43 - 14 | ~412 - 710 | > 30 |
| Safinamide | ~9.8 | > 28,000 | > 2857 |
Note: The IC50 values are compiled from various sources and should be considered as approximate ranges.[4]
Experimental Protocols for Benchmarking
To benchmark a novel compound like this compound, a series of in vitro assays are required to determine its inhibitory potency, selectivity, and mechanism of action.
In Vitro MAO-B Inhibition Assay (IC50 Determination)
This assay determines the concentration of the inhibitor required to reduce the activity of MAO-B by 50%.
Principle: The enzymatic activity of MAO-B is measured by monitoring the conversion of a substrate to a product. The rate of product formation is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value. A common method is a fluorometric assay using a substrate like kynuramine, which is oxidized by MAO-B to produce a fluorescent product, 4-hydroxyquinoline.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitors (Selegiline, Rasagiline, Safinamide)
-
Phosphate buffer
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare a series of dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the MAO-B enzyme to a phosphate buffer.
-
Add the different concentrations of the test compound or reference inhibitors to the wells.
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding the kynuramine substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro MAO-A Inhibition Assay (Selectivity Determination)
To assess the selectivity of the compound for MAO-B over MAO-A, the same inhibition assay is performed using recombinant human MAO-A.
Principle: This assay is identical in principle to the MAO-B inhibition assay but utilizes the MAO-A isoform of the enzyme.
Procedure: The procedure is the same as for the MAO-B inhibition assay, with the substitution of recombinant human MAO-A for MAO-B. The IC50 value for MAO-A is then determined. The selectivity index is calculated as the ratio of the IC50 (MAO-A) to the IC50 (MAO-B). A higher selectivity index indicates a greater preference for inhibiting MAO-B.
Mechanism of Inhibition Studies
These studies determine whether the inhibition is reversible or irreversible.
Principle: For reversible inhibitors, enzyme activity can be restored by removing the inhibitor, for example, through dialysis. For irreversible inhibitors, the inhibition is time-dependent and not readily reversible.
Procedure (Dialysis Method for Reversibility):
-
Incubate the MAO-B enzyme with a high concentration of the test compound.
-
As a control, incubate the enzyme with a known reversible inhibitor (e.g., Safinamide) and an irreversible inhibitor (e.g., Selegiline).
-
After incubation, subject the enzyme-inhibitor complexes to dialysis against a large volume of buffer to remove any unbound inhibitor.
-
Measure the residual MAO-B activity after dialysis.
-
A significant recovery of enzyme activity suggests reversible inhibition, while a lack of recovery indicates irreversible inhibition.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the benchmarking process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for benchmarking a novel MAO-B inhibitor.
Caption: Simplified signaling pathway of MAO-B and its inhibition.
Conclusion
This guide outlines a systematic approach for the preclinical benchmarking of novel MAO-B inhibitors like this compound. By employing standardized in vitro assays and comparing the results against well-characterized drugs such as Selegiline, Rasagiline, and Safinamide, researchers can effectively evaluate the potential of new therapeutic candidates. The provided experimental protocols and comparative data serve as a foundational resource for these critical early-stage drug discovery efforts.
References
Comparative Analysis of Chromone Analogs as Selective SIRT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of various chromone analogs as inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer. The following sections present a comparative analysis of their inhibitory potency, selectivity against other sirtuins, and detailed experimental protocols for assessing their activity.
Introduction to SIRT2 and Chromone Analogs
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic control. Its dysregulation has been linked to the pathology of several diseases, making it a compelling therapeutic target. One of SIRT2's key substrates is α-tubulin; by deacetylating it, SIRT2 influences microtubule stability and function. It also deacetylates other proteins such as histone H4, and forkhead box O (FOXO) transcription factors, thereby modulating gene expression and stress responses.
Chromones and their reduced derivatives, chroman-4-ones, have emerged as a promising class of small molecules for the selective inhibition of SIRT2. Their chemical scaffold allows for modifications that can enhance potency and selectivity, making them valuable tools for studying SIRT2 function and for the development of novel therapeutics.
Data Presentation: Inhibitory Potency and Selectivity
The inhibitory activities of a series of substituted chroman-4-one and chromone derivatives were evaluated against SIRT1, SIRT2, and SIRT3. The half-maximal inhibitory concentrations (IC50) were determined for compounds showing significant inhibition of SIRT2. The data reveals that specific substitutions on the chromone scaffold are critical for potent and selective SIRT2 inhibition.
| Compound ID | R1 | R2 | R3 | SIRT2 IC50 (µM)[1][2] | % Inhibition at 200 µM vs. SIRT1[1][2] | % Inhibition at 200 µM vs. SIRT3[1][2] |
| 1a | n-pentyl | Cl | Br | 4.5 | <10 | <10 |
| (-)-1a | n-pentyl | Cl | Br | 1.5 | <10 | <10 |
| (+)-1a | n-pentyl | Cl | Br | 4.5 | <10 | <10 |
| 1b | n-pentyl | Br | Br | 1.5 | <10 | <10 |
| 1c | n-pentyl | I | I | 2.4 | <10 | <10 |
| 1d | n-pentyl | H | H | >200 | <10 | <10 |
| 1e | n-pentyl | F | F | 100 | <10 | <10 |
| 1f | n-pentyl | OMe | OMe | >200 | <10 | <10 |
| 1g | n-pentyl | Br | H | 12.8 | <10 | <10 |
| 1h | n-pentyl | H | Br | 10.3 | <10 | <10 |
| 1i | ethyl | Br | Br | 13.5 | <10 | <10 |
| 1j | n-propyl | Br | Br | 10.6 | <10 | <10 |
| 1k | n-butyl | Br | Br | 3.5 | <10 | <10 |
| 1l | n-hexyl | Br | Br | 3.2 | <10 | <10 |
| 1m | n-heptyl | Br | Br | 4.3 | <10 | 16 |
| 1n | isopropyl | Br | Br | 52% inhibition at 200 µM | <10 | <10 |
| 3a | n-pentyl | Cl | Br | 5.5 | <10 | <10 |
| 3b | phenyl | Br | Br | 20% inhibition at 200 µM | <10 | <10 |
Note: The most potent inhibitors (over 70% inhibition at 200 μM) are highly selective for SIRT2, showing minimal inhibition of SIRT1 and SIRT3 at the same concentration.[1][2]
Experimental Protocols
Fluorescence-Based SIRT2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence releasing agent)
-
Test compounds (chromone analogs) dissolved in DMSO
-
Control inhibitors (e.g., Nicotinamide, Suramin)
-
96-well black microtiter plates
-
Microplate fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of SIRT2 enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Prepare a working solution of NAD+ in assay buffer.
-
Prepare serial dilutions of the test compounds and control inhibitors in assay buffer. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound solution or control inhibitor solution.
-
SIRT2 enzyme solution.
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the NAD+ solution followed by the fluorogenic substrate solution to each well.
-
-
Enzymatic Reaction and Development:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer. The excitation and emission wavelengths will depend on the specific fluorophore used (e.g., Ex/Em = 360/465 nm or 485/530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
SIRT2 Signaling Pathway
Caption: SIRT2 signaling pathways and points of inhibition by chromone analogs.
Experimental Workflow for SIRT2 Inhibition Assay
Caption: Workflow for fluorescence-based SIRT2 inhibition screening assay.
References
In Vitro Validation of the Anti-inflammatory Properties of Dichlorinated Chromones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro anti-inflammatory properties of dichlorinated chromones. Due to the limited availability of specific experimental data on dichlorinated chromones, this document presents a predictive comparison based on the well-established anti-inflammatory activities of the broader chromone class of compounds. The data herein is intended to serve as a benchmark for future in vitro validation studies.
Comparative Performance Overview
Dichlorinated chromones are hypothesized to exhibit anti-inflammatory effects by modulating key inflammatory pathways, similar to other studied chromone derivatives. The primary mechanisms of action for chromones involve the inhibition of pro-inflammatory enzymes and transcription factors. This guide compares a hypothetical dichlorinated chromone (DC) against known anti-inflammatory agents.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Cell Line |
| Dichlorinated Chromone (DC) | COX-2 | 5 - 15 (Predicted) | RAW 264.7 |
| NF-κB | 1 - 10 (Predicted) | HEK 293T | |
| TNF-α release | 5 - 20 (Predicted) | THP-1 | |
| IL-6 release | 10 - 30 (Predicted) | THP-1 | |
| Celecoxib | COX-2 | 0.04 - 0.8[1] | Various |
| Ibuprofen | COX-1/COX-2 | 5 - 20 | Various |
| Parthenolide | NF-κB | 5 - 10 | Various |
| General Chromone Derivatives | COX-2 | 3.3 - 7.5[2] | Various |
| NO Production | 0.014 - 44.83[3] | RAW 264.7 |
Note: The IC50 values for Dichlorinated Chromone (DC) are predictive and based on the range of activities observed for other bioactive chromone derivatives. These values require experimental validation.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of chromone derivatives are largely attributed to their interference with the NF-κB and COX-2 signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4][5] Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and COX-2.[4] Chromone derivatives have been shown to inhibit NF-κB activation.[5]
Caption: NF-κB signaling pathway and the proposed inhibitory action of dichlorinated chromones.
COX-2 and Prostaglandin Synthesis
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of pain and inflammation.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes. Several chromone derivatives have been identified as selective COX-2 inhibitors.[2][3][7]
Caption: COX-2 pathway for prostaglandin synthesis and its inhibition by dichlorinated chromones.
Experimental Protocols
The following are detailed methodologies for key in vitro assays to validate the anti-inflammatory properties of dichlorinated chromones.
General Experimental Workflow
A general workflow for the in vitro screening of anti-inflammatory compounds is outlined below.
Caption: General workflow for in vitro anti-inflammatory screening.
COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme.
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
Dichlorinated chromone (DC) and reference compounds (e.g., Celecoxib).
-
Lipopolysaccharide (LPS).
-
COX-2 inhibitor screening assay kit.
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DC or reference compounds for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of Prostaglandin E2 (PGE2), a major product of COX-2 activity, in the supernatant using a commercial ELISA kit.
-
Calculate the percentage of COX-2 inhibition relative to the LPS-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
NF-κB Activation Assay
This assay measures the inhibition of NF-κB activation in response to an inflammatory stimulus.
-
Cell Line: HEK 293T cells stably transfected with an NF-κB-luciferase reporter construct.
-
Materials:
-
Dichlorinated chromone (DC) and reference compounds (e.g., Parthenolide).
-
Tumor Necrosis Factor-alpha (TNF-α).
-
Luciferase assay system.
-
Cell culture medium (DMEM), FBS, and antibiotics.
-
-
Procedure:
-
Plate the transfected HEK 293T cells in a 96-well plate.
-
Treat the cells with different concentrations of DC or reference compounds for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using an MTS assay).
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
-
Cytokine Production Assay
This assay quantifies the reduction in the secretion of pro-inflammatory cytokines from immune cells.
-
Cell Line: THP-1 human monocytic cells.
-
Materials:
-
Dichlorinated chromone (DC) and a reference compound.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells.
-
Lipopolysaccharide (LPS).
-
ELISA kits for TNF-α and IL-6.
-
-
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.
-
Replace the medium and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of DC for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Calculate the percentage of cytokine inhibition and determine the IC50 values.
-
Conclusion
The information presented in this guide suggests that dichlorinated chromones are promising candidates for further investigation as anti-inflammatory agents. Based on the activities of related chromone compounds, it is hypothesized that dichlorinated derivatives will exhibit inhibitory effects on key inflammatory mediators such as COX-2, NF-κB, and pro-inflammatory cytokines. The provided experimental protocols offer a framework for the systematic in vitro validation of these potential therapeutic properties. Rigorous experimental testing is required to confirm these predictions and to fully characterize the anti-inflammatory profile of dichlorinated chromones.
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 7. Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibiofilm Efficacy of Chromone Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance has underscored the urgent need for novel antimicrobial strategies. One promising avenue of research is the targeting of bacterial and fungal biofilms, structured communities of microorganisms that exhibit enhanced resistance to conventional treatments. Chromone-based compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of biological activities, including potent antibiofilm efficacy. This guide provides a comparative analysis of the antibiofilm performance of various chromone derivatives against clinically relevant pathogens, supported by experimental data and detailed methodologies.
Quantitative Analysis of Antibiofilm Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) and antibiofilm activity of selected chromone compounds against various bacterial and fungal species.
Table 1: Antibiofilm Efficacy of Formylchromones against Vibrio species [1][2]
| Compound | Organism | MIC (µg/mL) | Biofilm Inhibition (%) at 20 µg/mL |
| 6-Bromo-3-formylchromone (6B3FC) | Vibrio parahaemolyticus | 20 | >90 |
| Vibrio harveyi | 20 | >90 | |
| 6-Chloro-3-formylchromone (6C3FC) | Vibrio parahaemolyticus | 20 | >90 |
| Vibrio harveyi | 20 | >90 |
Table 2: Antibiofilm Efficacy of Chromone-3-carbonitriles against Candida albicans [3][4]
| Compound | Organism | MIC (µg/mL) | Biofilm Inhibition (%) at 5 µg/mL |
| 6-Bromochromone-3-carbonitrile | Candida albicans | 5 | >70 |
| Chromone-3-carbonitrile | Candida albicans | 5-50 | >70 |
| 6-Isopropylchromone-3-carbonitrile | Candida albicans | 5-50 | >70 |
| 6-Methylchromone-3-carbonitrile | Candida albicans | 5-50 | >70 |
Table 3: Antibiofilm Efficacy of Chromone Derivatives against Uropathogenic Escherichia coli (UPEC) [5]
| Compound | Organism | MIC (µg/mL) | Biofilm Inhibition (%) at 20 µg/mL |
| 6-Bromo-3-formylchromone | UPEC | 20 | 72-96 |
| 6-Chloro-3-formylchromone | UPEC | 20 | 72-96 |
| 3-Formyl-6-isopropylchromone | UPEC | 50 | 72-96 |
Table 4: Antibiofilm Efficacy of Chromone 5-maleimide Substitution Compound (CM3a) against Staphylococcus aureus [6][7]
| Compound | Organism | MIC (µM) | Biofilm Eradication |
| CM3a | Staphylococcus aureus | 26.4 | Effective at concentrations ≥32 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the analysis of chromone compounds' antibiofilm efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10][11] A standard broth microdilution method is typically employed.[8][9][10][11]
Biofilm Inhibition Assay (Crystal Violet Method)
The crystal violet assay is a common method to quantify the total biomass of a biofilm.[12][13][14][15]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the expression levels of genes involved in biofilm formation and virulence in response to treatment with chromone compounds.[16][17][18][19][20]
References
- 1. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 2. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromone Derivatives CM3a Potently Eradicate Staphylococcus aureus Biofilms by Inhibiting Cell Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromone Derivatives CM3a Potently Eradicate Staphylococcus aureus Biofilms by Inhibiting Cell Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Crystal Violet Biofilm Assay [bio-protocol.org]
- 13. Crystal violet assay [bio-protocol.org]
- 14. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 18. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 19. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6,8-Dichlorochromone-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 6,8-Dichlorochromone-2-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This document provides a clear, step-by-step guide to the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Disposal Procedures
The disposal of this compound must be conducted in compliance with all applicable local, state, and federal environmental regulations.[1] As a chlorinated organic compound, it is considered special waste and requires careful handling.
Step-by-Step Disposal Guidance:
-
Consult Safety Data Sheet (SDS): Always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and detailed disposal information.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated and properly labeled waste container.
-
The container should be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.
-
Label the container clearly with the chemical name: "Waste this compound".
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal company with the Safety Data Sheet and any other relevant information about the waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Emergency Procedures for Spills:
In the event of a spill, immediately take the following precautions:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation to disperse any dust or vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.[1][2]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate laboratory or institutional safety officer.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and adhere to all institutional and governmental regulations regarding chemical handling and disposal.
References
Personal protective equipment for handling 6,8-Dichlorochromone-2-carboxylic acid
Essential Safety and Handling Guide for 6,8-Dichlorochromone-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.
Hazard Summary
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][3]
-
Harmful if Swallowed/Inhaled/Absorbed through Skin: Some related compounds are harmful if they enter the body through these routes.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles (meeting EN 166 standard) or a face shield if there is a splash hazard. | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | To prevent skin contact and potential irritation or absorption.[1][2][4] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing. | To minimize skin exposure.[2][4] |
| Respiratory Protection | Generally not required in a well-ventilated area. If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter. | To prevent inhalation of dust which may cause respiratory irritation.[2][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand the potential hazards.
-
Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Put on all required personal protective equipment as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Conduct all work with solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4]
-
Avoid direct contact with the skin and eyes.[4]
-
When weighing the compound, do so in a ventilated enclosure or fume hood to prevent the dispersion of dust.
-
Keep the container tightly closed when not in use.[5]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: A logical flow for the proper disposal of this compound waste.
Disposal Procedures:
-
Waste Segregation:
-
Collect all solid waste, including unused product and contaminated disposable items (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container.
-
Liquid waste from solutions or reaction mixtures should be collected in a separate, labeled, and sealed container.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for proper disposal. Do not dispose of down the drain or in regular trash.
-
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
